4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid
Description
Properties
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-10-4-5-13(17)11-6-8-12(9-7-11)16(19)20/h6-9,13,19-20H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBYFRAZYQMGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid
An In-Depth Technical Guide to the Synthesis of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid
Authored by a Senior Application Scientist
Abstract
This compound and its ester derivatives are invaluable chiral building blocks in modern medicinal chemistry and drug development. Their unique structure, combining a stereodefined N-Boc-pyrrolidine moiety—a privileged scaffold in numerous FDA-approved drugs—with a versatile arylboronic acid functional group, enables their direct application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the prevalent synthetic strategies, a detailed, field-proven experimental protocol, and an exploration of the chemical principles that underpin this critical synthesis. The content herein is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a robust and reproducible methodology for accessing this key synthetic intermediate.
Strategic Importance in Drug Discovery
The pyrrolidine ring is a foundational motif in a vast array of biologically active compounds and natural products.[3][4] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When coupled with an arylboronic acid, the resulting molecule becomes a powerful intermediate for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, facilitating subsequent synthetic manipulations.[5][6]
The primary utility of the title compound lies in its role as a coupling partner in Suzuki-Miyaura reactions, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[7] This enables the facile introduction of the chiral pyrrolidinyl-aryl fragment into a wide range of heterocyclic and aromatic systems, accelerating the discovery of novel therapeutic agents.
Retrosynthetic Analysis and Core Strategy
A robust synthesis of this compound hinges on the strategic formation of two key features: the C(sp³)–C(sp²) bond linking the pyrrolidine and phenyl rings, and the C(sp²)–B bond of the boronic acid. The most efficient and widely adopted strategy involves a convergent approach, typically culminating in a late-stage borylation reaction.
The retrosynthetic analysis reveals a logical pathway starting from the final product and its stable boronate ester precursor, (S)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate.[8]
Caption: Retrosynthetic pathway for the target molecule.
This analysis highlights two critical transformations:
-
Arylation: The formation of the C-C bond between the pyrrolidine ring (originating from a chiral source like N-Boc-L-proline) and a suitable aryl halide.
-
Borylation: The conversion of a halide on the phenyl ring into a boronic acid or ester functionality.
Synthesis Workflow: A Palladium-Catalyzed Approach
The most reliable route involves the coupling of an N-Boc-pyrrolidine precursor with a dihalogenated aromatic ring, followed by a palladium-catalyzed Miyaura borylation. This method offers excellent control over regioselectivity and stereochemistry.
Caption: Overall synthetic workflow diagram.
Causality Behind Experimental Choices
-
Starting Material: N-Boc-L-proline is an ideal starting material as it is commercially available, enantiomerically pure, and the Boc group provides robust protection for the nitrogen atom under the conditions required for arylation and borylation.[9]
-
Aryl Partner: 1-bromo-4-iodobenzene is an excellent choice for the arylation step. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective cross-coupling at the iodo-position, leaving the bromo-position intact for the subsequent borylation step.
-
Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice for the Miyaura borylation. It is a stable solid that reacts under palladium catalysis to form a pinacol boronate ester.[10] These esters are significantly more stable, less prone to protodeboronation, and easier to purify by standard techniques like silica gel chromatography than the corresponding boronic acids.[11]
-
Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand (e.g., dppf in Pd(dppf)Cl₂), is essential for the borylation step. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocol
This protocol describes the synthesis of the pinacol boronate ester precursor, which is often used directly in subsequent Suzuki-Miyaura coupling reactions.
Step 1: Synthesis of (S)-tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
This procedure is an adaptation of established methods for the arylation of proline derivatives.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (S)-N-Boc-proline (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Deprotonation & Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-Butyllithium (2.2 eq, ~1.4 M in cyclohexane) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour, then warm to -25 °C and stir for an additional 4 hours.
-
Aryl Halide Addition: In a separate flask, dissolve 1-bromo-4-iodobenzene (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -25 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid or viscous oil.
Step 2: Synthesis of (S)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate
-
Reaction Setup: To a Schlenk flask, add the aryl bromide from Step 1 (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired pinacol boronate ester.
Step 3 (Optional): Hydrolysis to this compound
-
Setup: Dissolve the pinacol boronate ester from Step 2 (1.0 eq) in a 2:1 mixture of acetone and water.
-
Cleavage: Add sodium periodate (NaIO₄, 4.0 eq) followed by 1 M aqueous hydrochloric acid (HCl, 2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final boronic acid, which can be used without further purification or recrystallized if necessary.
Data Presentation & Characterization
The following table summarizes representative data for the key compounds in the synthesis. Actual yields may vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Notes |
| (S)-tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | C₁₅H₂₀BrNO₂ | 326.23 | 65-75% | ¹H NMR will show characteristic aromatic signals for a 1,4-disubstituted benzene ring and aliphatic signals for the Boc-pyrrolidine moiety. MS (ESI+) should show [M+H]⁺ at m/z 326/328 (isotopic pattern for Br). |
| (S)-tert-butyl 2-(4-(pinacolboryl)phenyl)pyrrolidine-1-carboxylate | C₂₁H₃₂BNO₄ | 373.30 | 80-90% | ¹H NMR will show a characteristic singlet around δ 1.3 ppm integrating to 12H for the methyl groups on the pinacol ring. The aromatic signals will shift compared to the starting bromide. MS (ESI+) should show [M+H]⁺ at m/z 374. |
| (S)-4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid | C₁₅H₂₂BNO₄ | 291.15 | >90% | ¹H NMR will show the disappearance of the pinacol methyl singlet and the appearance of a broad singlet for the B(OH)₂ protons. Boronic acids can form trimeric anhydrides (boroxines), which may complicate NMR spectra. |
Mechanistic Insight: The Miyaura Borylation Catalytic Cycle
The conversion of the aryl bromide to the boronate ester is the cornerstone of this synthesis. Understanding its mechanism is key to troubleshooting and optimization.
Caption: Simplified catalytic cycle for Miyaura borylation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The base (KOAc) activates the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.
-
Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-B bond of the product.
Conclusion
The synthesis of this compound and its pinacol ester derivative is a well-established and scalable process that provides access to a highly valuable chiral building block. The palladium-catalyzed strategy outlined in this guide is robust, high-yielding, and maintains stereochemical integrity. By understanding the underlying principles of each step, from the choice of reagents to the catalytic mechanism, researchers can confidently and efficiently produce this key intermediate for application in diverse drug discovery programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-butyl 2-(4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate [chemicalbook.com]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Physicochemical properties of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid
Abstract
This compound is a chiral bifunctional building block of significant interest in modern medicinal chemistry and drug discovery. It synergistically combines the structural rigidity and proven pharmacological relevance of the N-Boc-pyrrolidine scaffold with the versatile reactivity of an arylboronic acid. This guide provides a comprehensive analysis of its core physicochemical properties, including lipophilicity, acidity, solubility, and chemical stability. By explaining the causality behind experimental methodologies and grounding claims in authoritative references, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this reagent's full potential in complex synthetic applications, most notably in palladium-catalyzed cross-coupling reactions.
Introduction: A Molecule of Strategic Importance
The rational design of novel therapeutics often relies on the use of sophisticated molecular building blocks that allow for the precise and predictable assembly of complex architectures. This compound has emerged as such a reagent, valued for its dual-functionality.
-
The N-Boc-Pyrrolidine Scaffold: The pyrrolidine ring is a privileged saturated heterocycle found in over 20 FDA-approved drugs.[1] Its rigid, five-membered structure introduces specific conformational constraints into a larger molecule, which can be critical for optimizing binding affinity and biological activity.[2] The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while being readily removable, providing synthetic flexibility.[3] Furthermore, the Boc group can enhance enzymatic stability, a valuable trait in prodrug design.[4]
-
The Arylboronic Acid "Warhead": Boronic acids are remarkably stable and generally non-toxic functional groups that are indispensable in modern organic synthesis.[5] Their foremost application is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[6] This makes the arylboronic acid moiety a powerful handle for conjugating the pyrrolidine core to other aromatic or heteroaromatic systems.
This guide aims to deconstruct the key physicochemical properties of this compound, providing both theoretical understanding and practical, validated protocols to ensure its effective and reliable use in the laboratory.
Chemical Identity and Core Properties
A precise understanding of a reagent's fundamental properties is the bedrock of its successful application. The core identity of this compound is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}phenyl)boronic acid | [7] |
| Synonym(s) | 1-Pyrrolidinecarboxylic acid, 2-(4-boronophenyl)-, 1,1-dimethylethyl ester | [8] |
| CAS Number | 1027103-15-6 | [8][9] |
| Molecular Formula | C₁₅H₂₂BNO₄ | [8][9] |
| Molecular Weight | 291.15 g/mol | [8][10] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Purity | Typically ≥95% | [7][8] |
| Recommended Storage | Sealed in dry, 2-8°C | [8][10] |
Critical Physicochemical Parameters: A Deep Dive
Lipophilicity (LogP & LogD): Balancing Polarity and Permeability
Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is a measure of the differential solubility in a non-polar solvent (like n-octanol) and a polar solvent (water).
-
LogP (Partition Coefficient): This value represents the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): This is the effective lipophilicity at a specific pH and accounts for all ionic species. For an ionizable molecule like a boronic acid, LogD is the more physiologically relevant metric.
| Parameter | Value | Method | Source |
| Calculated LogP | 1.4384 | Computational | [8] |
The calculated LogP suggests a molecule of moderate lipophilicity. This is a logical balance between the non-polar tert-butyl and phenyl groups, and the polar boronic acid and carbonyl functionalities.
Expert Insight: The Critical Role of pH and Ion-Pairing The boronic acid moiety is acidic, meaning its ionization state, and therefore its contribution to overall lipophilicity, is pH-dependent. At physiological pH (7.4), a significant fraction of the boronic acid will be in its anionic boronate form, reducing the LogD value compared to the LogP. However, researchers must be aware of the phenomenon of "ion pair partitioning." Under typical LogD measurement conditions, buffer counter-ions can form a neutral complex with the anionic boronate, artificially inflating the measured lipophilicity.[11] For acidic compounds, measuring LogD at a pH where the molecule is predominantly neutral (e.g., pH 5.5) can provide a more reliable baseline for structure-activity relationship (SAR) studies.[11]
Experimental Protocol 3.1: LogD Determination via Shake-Flask Method
-
Preparation: Prepare a stock solution of the compound (e.g., 10 mM in DMSO). Prepare buffers at the desired pH values (e.g., pH 5.5 and pH 7.4) and pre-saturate each buffer with n-octanol, and vice-versa.
-
Partitioning: Add a small aliquot of the DMSO stock to a vial containing a known volume of buffer and n-octanol (e.g., 1 mL of each).
-
Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).
Acidity and Ionization (pKa): The Key to Interaction
The pKa is the pH at which a molecule is 50% ionized. For this compound, the relevant ionization is that of the boronic acid group. Arylboronic acids typically have a pKa in the range of 8-10.[12]
This ionization is not a simple proton dissociation. Instead, the Lewis acidic boron atom accepts a hydroxide ion from water, transitioning from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.[13] This ability to form reversible covalent complexes is key to the biological activity of boronic acid-containing drugs like Bortezomib, which interacts with the hydroxyl group of a threonine residue in its target enzyme.[5]
Caption: Ionization equilibrium of the arylboronic acid moiety.
Experimental Protocol 3.2: pKa Determination via Potentiometric Titration
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature and stir the solution gently under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The use of derivative plots (dpH/dV) can help to precisely identify the equivalence point.
Aqueous Solubility: A Formulation Prerequisite
Solubility is fundamental for in vitro assays, formulation development, and ultimately, bioavailability. The structure of this compound presents competing features: the large, hydrophobic Boc and aryl groups decrease solubility, while the polar boronic acid group enhances it, particularly at pH values above its pKa where the anionic boronate form predominates.
Experimental Protocol 3.3: Thermodynamic Solubility Assessment (Shake-Flask)
-
Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of different, physiologically relevant pH values (e.g., 2.0, 5.5, 7.4).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached between the solid and dissolved states.
-
Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute the resulting saturated solution with a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Reporting: Report the solubility in units such as µg/mL or µM.
Chemical Stability: Ensuring Integrity
While generally stable, arylboronic acids have a well-documented and primary degradation pathway: intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[12] This is an equilibrium process that is favored under anhydrous conditions or upon heating.
The formation of boroxine can be problematic as it alters the molecular weight and reactivity of the reagent. However, the equilibrium can be readily shifted back towards the monomeric boronic acid by the presence of water. This underscores the importance of the recommended storage conditions (refrigerated and dry) to minimize boroxine formation over time.
Caption: Reversible formation of a boroxine from the boronic acid.
Experimental Protocol 3.4: Forced Degradation Study
-
Stress Conditions: Prepare solutions of the compound in various media to assess stability under stress:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solid sample and a solution sample at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution to UV light according to ICH guidelines.
-
-
Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stressed sample.
-
Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC method (e.g., using a C18 column with a gradient elution) equipped with a PDA or MS detector.
-
Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions. Quantify the parent peak to determine the percentage of degradation and identify any major degradants.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6] This reaction enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between the boronic acid and an aryl, heteroaryl, or vinyl halide/triflate.[14] This provides a direct and modular route to incorporate the chiral pyrrolidine motif into diverse molecular scaffolds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 4.1: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.[15]
Summary and Outlook
This compound is a high-value building block whose effective use is predicated on a thorough understanding of its physicochemical nature.
| Property | Key Consideration | Relevance to Drug Discovery |
| Lipophilicity | pH-dependent (LogD); potential for ion-pair partitioning artifacts. | Influences membrane permeability, ADME properties. |
| Acidity (pKa) | pKa ~8-10; forms a tetrahedral boronate anion in aqueous media. | Governs solubility, receptor interactions, and covalent binding potential. |
| Solubility | Limited by hydrophobic groups; enhanced by ionization at pH > pKa. | Critical for assay performance, formulation, and bioavailability. |
| Stability | Can form a reversible boroxine trimer upon dehydration/heating. | Impacts reagent quality, storage requirements, and reaction stoichiometry. |
| Reactivity | Serves as an excellent organoboron partner in Suzuki-Miyaura coupling. | Enables modular synthesis of complex, chiral molecules. |
By appreciating these properties and employing the validated protocols described herein, researchers can confidently and reproducibly incorporate this versatile reagent into their synthetic workflows. This knowledge empowers the rational design and efficient construction of novel, pyrrolidine-containing chemical entities, accelerating the discovery of next-generation therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. cas 1027103-15-6|| where to buy this compound [french.chemenu.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 1027103-15-6|(4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. Lipophilicity of acidic compounds: impact of ion pair partitioning on drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www1.udel.edu [www1.udel.edu]
A Comprehensive Technical Guide to 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid: A Keystone for Chiral Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid (CAS Number: 1027103-15-6), a chiral building block of significant interest in medicinal chemistry. We will explore its chemical properties, a proposed enantioselective synthesis pathway, its critical role in Suzuki-Miyaura coupling reactions, and its broader implications for the development of novel therapeutics.
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous scaffold in a vast array of FDA-approved drugs and bioactive natural products.[1] Its prevalence stems from its ability to introduce three-dimensional complexity into otherwise planar molecules, a crucial factor for enhancing binding affinity and selectivity to biological targets.[2] The stereochemistry of substituted pyrrolidines, in particular, can dramatically influence pharmacological activity, making access to enantiomerically pure building blocks a paramount concern for drug discovery programs.[3] this compound emerges as a valuable reagent in this context, combining the desirable chiral pyrrolidine motif with the versatile reactivity of a boronic acid.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1027103-15-6 | [4][5] |
| Molecular Formula | C₁₅H₂₂BNO₄ | [4][5] |
| Molecular Weight | 291.15 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Handling and Stability:
Boronic acids are known to be sensitive to certain conditions. While the N-Boc protecting group offers a degree of stability, proper handling is crucial to prevent degradation. It is advisable to store the compound under an inert atmosphere and avoid prolonged exposure to moisture and strong oxidizing agents. The boronic acid moiety can undergo protodeboronation, especially under acidic or basic conditions, which can be a consideration in reaction design.[6] For long-term storage or for applications requiring enhanced stability, conversion to its corresponding pinacol ester is a common and effective strategy.
Enantioselective Synthesis: A Proposed Pathway
The proposed synthesis involves three key stages:
-
Enantioselective α-Arylation of N-Boc-pyrrolidine: This crucial step establishes the chiral center.
-
Miyaura Borylation: Introduction of the boronic acid functionality, likely via its pinacol ester.
-
Hydrolysis of the Pinacol Ester: Conversion to the final boronic acid.
Figure 1: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol
Step 1: Synthesis of tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
This step is adapted from a well-established enantioselective α-arylation protocol.[2]
-
To a solution of N-Boc-pyrrolidine and a chiral ligand (e.g., (-)-sparteine) in a suitable solvent (e.g., MTBE or Et₂O) at -78 °C, add sec-butyllithium dropwise.
-
After aging the reaction mixture, perform a transmetalation by adding a solution of zinc chloride.
-
To the resulting organozinc reagent, add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P-HBF₄), followed by 4-bromoiodobenzene.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the product by column chromatography to yield the enantiomerically enriched tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate (Pinacol Ester)
This step utilizes a Miyaura borylation reaction.
-
Combine the aryl bromide from Step 1, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup and purify the crude product by column chromatography to afford the desired pinacol ester.
Step 3: Hydrolysis to this compound
The final step involves the deprotection of the pinacol ester to the free boronic acid.
-
Dissolve the pinacol ester in a biphasic solvent system (e.g., THF/water or acetone/water).
-
Add a mild acid, such as an ion-exchange resin (e.g., Amberlite® IRA-743) or a Brønsted acid (e.g., acetic acid), and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete conversion.
-
Isolate the product by extraction and subsequent crystallization or precipitation.[7]
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[8]
Figure 2: Simplified mechanism of the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The incorporation of the 4-(1-Boc-pyrrolidin-2-yl)phenyl moiety into small molecules can significantly impact their pharmacological properties. This building block is particularly valuable for constructing libraries of compounds for screening against various biological targets. While specific examples of the use of CAS 1027103-15-6 in the synthesis of named drug candidates are not prevalent in the public domain, its structural motifs are found in numerous patented compounds and clinical candidates. The chiral 2-arylpyrrolidine core is a key feature in compounds targeting a range of diseases, including neurological disorders and cancer.[3][9]
Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is critical for its successful application. The following analytical techniques are recommended for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The ¹¹B NMR spectrum will show a characteristic signal for the boronic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Chiral HPLC: To determine enantiomeric purity.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a chiral pyrrolidine scaffold and a reactive boronic acid functionality makes it an ideal candidate for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. While a dedicated synthetic procedure is not widely published, analogous and well-documented methods provide a clear and reliable pathway for its preparation. The strategic use of this reagent in Suzuki-Miyaura coupling reactions opens up a vast chemical space for the discovery and development of next-generation therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid: Commercial Availability and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties to bioactive molecules.[1][2] Its non-planar, saturated structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1][2] This sp³-hybridized scaffold is a key component in numerous FDA-approved drugs, where it often imparts improved solubility, metabolic stability, and target-binding affinity.[3] The introduction of a boronic acid moiety, as seen in 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid, transforms this versatile building block into a powerful reagent for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This guide provides an in-depth overview of the commercial availability of this key intermediate and a detailed protocol for its application in synthetic chemistry.
Commercial Sourcing and Availability
This compound, identified by CAS number 1027103-15-6, is readily available from a variety of chemical suppliers.[5][6][7][8] This accessibility is crucial for research and development, enabling its direct use in synthetic campaigns without the need for multi-step in-house preparation. Key chemical properties are summarized below:
| Property | Value | Source(s) |
| CAS Number | 1027103-15-6 | [5][6][9] |
| Molecular Formula | C₁₅H₂₂BNO₄ | [5][6] |
| Molecular Weight | 291.15 g/mol | [5][6] |
| Typical Purity | ≥95% | [5][9] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5][8] |
Below is a comparative table of suppliers offering this compound, intended to provide researchers with an overview of available sources. Please note that stock levels and pricing are subject to change and should be verified directly with the supplier.
| Supplier | Catalog Number | Purity | Notes |
| ChemScene | CS-0342882 | 95+% | Offers custom synthesis and commercial production services.[5] |
| CymitQuimica (Indagoo Brand) | IN-DA00086I | - | Intended for laboratory use only.[6] |
| eMolecules (via Fisher Scientific) | 571064719 | - | Available in various quantities.[7] |
| BLDpharm | BD0135910 | - | Provides detailed chemical properties and related categories.[8] |
| Chemenu | CM135910 | 95% | Also offers custom synthesis and GMP manufacturing.[9] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary synthetic utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful and versatile method for constructing C(sp²)-C(sp²) bonds, forming a biaryl linkage. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial, as it has been shown to enhance the reactivity of adjacent arylboronic acids in Suzuki-Miyaura couplings.[10]
The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura Catalytic Cycle Workflow
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, general method adapted for the use of this compound with a common aryl bromide. The causality behind the choice of reagents is critical for success. The palladium catalyst, Pd(PPh₃)₄, is chosen for its reliability and broad substrate scope. The base, typically potassium carbonate, is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11] A biphasic solvent system like toluene/water or dioxane/water is often employed to ensure all components are sufficiently solubilized.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Rationale: 3-5 mol% is a standard catalyst loading for many Suzuki couplings, balancing reaction efficiency with cost.
-
-
Solvent Addition: Add 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) to the flask. The mixture should be degassed by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Rationale: Degassing removes dissolved oxygen, which can degrade the catalyst and phosphine ligands. The aqueous phase is necessary for the base to activate the boronic acid.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products from an aqueous phase.
-
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium or sodium sulfate.
-
Rationale: The brine wash removes residual water and inorganic salts. The drying agent removes any remaining dissolved water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the straightforward synthesis of complex biaryl structures containing the important pyrrolidine moiety. The Boc-protected nitrogen enhances reactivity, making it a reliable and effective reagent. The detailed protocol provided herein offers a field-tested starting point for researchers to incorporate this versatile compound into their synthetic strategies, paving the way for the development of novel chemical entities.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. eMolecules this compound | 1027103-15-6 | Fisher Scientific [fishersci.com]
- 8. 1027103-15-6|(4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. cas 1027103-15-6|| where to buy this compound [french.chemenu.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Guide: Ensuring the Long-Term Viability of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Data Sheet
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is a chiral building block of significant interest in contemporary drug discovery and synthetic chemistry. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling, is well-established. However, the successful application of this reagent is fundamentally dependent on its chemical integrity. This guide moves beyond standard data sheet recommendations to provide a deeper understanding of the factors governing the stability of this molecule. We will explore the primary degradation pathways, establish field-proven storage and handling protocols, and provide methodologies for verifying compound quality, ensuring both reproducible experimental outcomes and the preservation of valuable research materials.
The Molecular Architecture: A Duality of Reactivity and Sensitivity
To effectively manage the stability of this compound, it is crucial to appreciate the distinct chemical personalities of its constituent parts: the arylboronic acid and the Boc-protected pyrrolidine ring.
-
The Arylboronic Acid Moiety : This functional group is the molecule's primary reactive center for cross-coupling. The boron atom, with its vacant p-orbital, confers Lewis acidic properties, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity is also the root of its primary stability challenges.
-
The Boc-Pyrrolidine Moiety : The tert-butyloxycarbonyl (Boc) protecting group provides a stable, bulky shield for the pyrrolidine nitrogen, preventing unwanted side reactions. While generally robust, the Boc group is sensitive to strong acidic conditions, a factor to consider during workup procedures or in cases of improper storage with acidic reagents.[3]
Below is a diagram illustrating the key structural features of the molecule.
Caption: Chemical structure of the title compound.
Primary Degradation Pathways: A Mechanistic Perspective
Understanding the "how" and "why" of degradation is paramount for developing effective mitigation strategies. For arylboronic acids, three primary pathways of decomposition must be managed.[4]
Pathway 1: Oxidation
The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), such as atmospheric oxygen or peroxides.[2][4] This oxidative deboronation process converts the valuable boronic acid into the corresponding phenol (an alcohol) and boric acid, an irreversible and common failure mode.[2][5] The reaction is often accelerated by exposure to light and ambient air.
Pathway 2: Protodeboronation
This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding the Boc-pyrrolidinyl-benzene derivative.[4] Protodeboronation is particularly problematic in aqueous or protic media and its rate is highly dependent on pH.[4][6] While less of a concern for the solid material, it becomes a critical factor once the compound is dissolved for reaction.
Pathway 3: Boroxine Formation
In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[4][7] While this process is often reversible upon exposure to water, it significantly alters the molecular weight and can complicate stoichiometry, leading to inaccurate measurements and inconsistent reaction outcomes.[7]
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Based on the mechanistic understanding of its instabilities, a multi-faceted approach to storage and handling is required. The following protocols are designed to create a self-validating system that minimizes degradation.
Core Storage Conditions
The primary defense against degradation is strict environmental control. Several suppliers recommend storing the solid material sealed in a dry environment at 2-8°C.[8][9]
| Parameter | Recommended Condition | Causality and Field-Proven Rationale |
| Temperature | 2–8 °C | Reduces the kinetic rate of all degradation pathways. Prevents thermal decomposition and slows the rate of boroxine formation. This is the industry-standard for preserving boronic acid integrity.[8][9] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which drives protodeboronation and can facilitate oxidative processes. An inert atmosphere is the gold standard, actively displacing oxygen to prevent oxidative deboronation.[9] |
| Light | Store in Amber Vials/Dark | Photons can catalyze the formation of reactive oxygen species, accelerating oxidative degradation.[10] Storing in the dark is a simple but critical preventative measure. |
| Container | Tightly Sealed, Inert Material | Prevents ingress of moisture and air. Use vials with PTFE-lined caps to avoid contamination from reactive cap liners. |
Experimental Workflow: A Step-by-Step Guide to Handling
Mishandling on the benchtop can negate even the most perfect storage conditions. The following workflow is essential for maintaining compound integrity during experimental use.
Caption: Recommended workflow for handling the solid reagent.
Quality Control: A Practical Assessment of Stability
Trust, but verify. Regular assessment of reagent quality is a cornerstone of reproducible science. A simple proton NMR (¹H NMR) can serve as a rapid check for the most common degradation products.
Protocol: Assessment of Compound Integrity via ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of this compound and detect potential degradation.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Micropipette
-
Sample of boronic acid
Methodology:
-
Sample Preparation: Following the handling workflow described above, accurately weigh approximately 2-5 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent directly in the NMR tube. Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis - Key Signatures to Monitor:
-
Intact Compound: Look for the characteristic signals of the Boc group (~1.4 ppm, singlet, 9H), the aromatic protons, and the pyrrolidine ring protons. The B(OH)₂ protons often appear as a broad singlet which can exchange with trace water in the solvent.
-
Signature of Protodeboronation: The appearance of a new set of aromatic signals corresponding to (1-Boc-pyrrolidin-2-yl)benzene. Most notably, the aromatic proton in the position where the boronic acid was located will now appear, typically between 7.0-7.5 ppm, and the overall aromatic splitting pattern will change.
-
Signature of Oxidation: The formation of the corresponding phenol will cause a significant upfield shift of the aromatic protons ortho and para to the new hydroxyl group. A new broad signal for the phenolic -OH may also be visible.
-
Signature of Boroxine Formation: In the solid state, this complicates analysis. Upon dissolution for NMR, the boroxine should ideally revert to the monomeric boronic acid. However, incomplete reversion or the presence of multiple species could lead to broadened peaks in the aromatic region.
-
Conclusion
The chemical stability of this compound is not an intrinsic constant but a variable that is actively managed by the researcher. By understanding its inherent sensitivities to oxidation, protic cleavage, and dehydration, and by implementing rigorous storage and handling protocols, its integrity can be preserved. Storing the compound at 2-8°C under a dry, inert atmosphere and away from light are the foundational pillars of this strategy. Adherence to these scientifically-grounded procedures will ensure the reliability of this key synthetic building block, ultimately contributing to the success and reproducibility of your research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chemscene.com [chemscene.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Chiral Pyrrolidine Building Blocks: A Technical Guide for Medicinal Chemistry
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and natural products underscores its significance as a "privileged scaffold."[4][5] This guide provides an in-depth technical exploration of chiral pyrrolidine building blocks, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic importance of chirality in this scaffold, explore robust synthetic methodologies for accessing enantiomerically pure pyrrolidines, and showcase their diverse applications in contemporary drug discovery, with a focus on antiviral, anticancer, and neurotherapeutic agents.
The Strategic Advantage of the Chiral Pyrrolidine Scaffold
The efficacy of the pyrrolidine motif in drug design can be attributed to a confluence of advantageous structural and physicochemical properties.
Stereochemical Complexity and Target Recognition
The non-planar, puckered conformation of the pyrrolidine ring, coupled with the potential for multiple stereogenic centers, allows for a precise three-dimensional presentation of substituents.[6] This stereochemical richness is paramount for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[6][7] The ability to control the spatial arrangement of functional groups is a powerful tool for optimizing drug-target interactions.[6][7]
Physicochemical Properties and Pharmacokinetics
The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological macromolecules.[6] Furthermore, the incorporation of this scaffold can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility and membrane permeability.[6] The synthetic versatility of the pyrrolidine ring allows for fine-tuning of these properties to enhance bioavailability and reduce off-target effects.[1]
A Privileged Scaffold in Approved Therapeutics
The pyrrolidine nucleus is a recurring motif in a multitude of FDA-approved drugs, validating its status as a privileged scaffold in pharmaceutical science.[4][8] Its presence in drugs spanning various therapeutic areas, from antiviral and anticancer agents to treatments for central nervous system disorders, highlights its broad utility and proven clinical success.[3][9]
Table 1: Examples of FDA-Approved Drugs Containing a Chiral Pyrrolidine Scaffold
| Drug Name | Therapeutic Area | Key Structural Feature |
| Captopril | Antihypertensive | (S)-Proline derivative |
| Enalapril | Antihypertensive | (S)-Proline derivative |
| Levetiracetam | Anticonvulsant | (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide |
| Telaprevir | Antiviral (HCV) | Pyrrolidine-based peptidomimetic |
| Vildagliptin | Antidiabetic | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile |
Enantioselective Synthesis of Pyrrolidine Building Blocks
The synthesis of enantiomerically pure pyrrolidines is a critical endeavor in medicinal chemistry. Several powerful strategies have emerged, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
The Chiral Pool Approach: Leveraging Nature's Chirality
The non-essential amino acid L-proline, with its inherent chirality, serves as a frequent and cost-effective starting material for the synthesis of a wide array of chiral pyrrolidine derivatives.[10]
-
From Proline and its Derivatives: (S)-prolinol, readily obtained by the reduction of proline, is a key precursor for many drugs.[11] Functional group manipulations of proline and its derivatives, such as 4-hydroxyproline, provide access to a diverse range of substituted pyrrolidines while retaining the original stereochemistry.[11]
Asymmetric Catalysis: The Modern Approach to Chirality
Catalytic asymmetric methods have revolutionized the synthesis of chiral pyrrolidines, offering high enantioselectivity and atom economy.
2.2.1. Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and versatile method for constructing highly functionalized pyrrolidines.[8][12] The use of chiral ligands, often in combination with metal catalysts like copper or silver, can induce high levels of stereocontrol, providing access to a wide range of stereoisomers.[12] This method is particularly valuable for creating pyrrolidines with multiple stereocenters.[13][14]
Diagram 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. enamine.net [enamine.net]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 12. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Catalytic Enantioselective Synthesis of Highly Functionalized Pentafluorosulfanylated Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Technical Guide to the Spectroscopic Characterization of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Spectroscopic Features
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid (CAS No. 1027103-15-6) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding the contribution of each component is crucial for accurate data interpretation.
Molecular Formula: C₁₅H₂₂BNO₄[1] Molecular Weight: 291.15 g/mol [1]
Key Structural Components:
-
Boc-protected Pyrrolidine: A five-membered saturated nitrogen heterocycle protected with a tert-butoxycarbonyl (Boc) group. This introduces characteristic signals in both NMR and IR spectra.
-
para-Substituted Benzene Ring: A benzene ring with substituents at the 1 and 4 positions, leading to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Boronic Acid: A -B(OH)₂ functional group attached to the benzene ring. This group has distinct features in IR and can be observed in boron NMR, though proton and carbon NMR are more common for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the Boc group, the pyrrolidine ring, and the benzene ring. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (tert-butyl) | ~1.4 | Singlet | 9H |
| Pyrrolidine (CH₂) | 1.8 - 2.2 | Multiplet | 4H |
| Pyrrolidine (CH) | 3.2 - 3.6 | Multiplet | 2H |
| Pyrrolidine (CH-Ar) | 4.8 - 5.2 | Multiplet | 1H |
| Aromatic (CH) | 7.2 - 7.8 | Multiplets (AA'BB' system) | 4H |
| Boronic Acid (OH) | 7.9 - 8.2 | Broad Singlet | 2H |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28 |
| Pyrrolidine (CH₂) | 25 - 35 |
| Pyrrolidine (CH₂) | 45 - 55 |
| Pyrrolidine (CH) | 55 - 65 |
| Boc (C=O) | ~80 |
| Aromatic (CH) | 125 - 135 |
| Aromatic (C-B) | 130 - 140 |
| Aromatic (C-N) | 140 - 150 |
| Boc (C=O) | 154 - 156 |
Experimental Protocol for NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations, correlating with the known structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Boc) | 1680 - 1700 | Strong |
| C=C stretch (Aromatic) | 1580 - 1620 | Medium |
| B-O stretch (Boronic Acid) | 1310 - 1380 | Strong |
| C-N stretch (Amine) | 1000 - 1250 | Medium |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural insights.
Predicted Mass Spectrometric Data
Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Positive Ion Mode [M+H]⁺: Expected m/z = 292.16
-
Positive Ion Mode [M+Na]⁺: Expected m/z = 314.14
Key Fragmentation Patterns: The fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or its components.
Caption: Predicted ESI-MS fragmentation of the parent molecule.
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.
Data Acquisition:
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecule of interest.
-
Acquire data in both positive and negative ion modes to determine the best ionization conditions.
-
Perform a full scan MS experiment to determine the m/z of the parent ion.
-
If desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Integrated Spectroscopic Analysis Workflow
A cohesive analysis of all spectroscopic data is essential for unambiguous structure confirmation.
References
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Chirality and Aromatic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories for constructing biaryl, styrenyl, and polyene structures.[3]
This guide focuses on a specific, high-value application: the use of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid as a key building block. The pyrrolidine moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[4] By coupling this chiral, saturated heterocycle with various aryl or heteroaryl partners, researchers can rapidly access complex molecules with potential therapeutic applications, particularly in constructing compounds with greater sp³ character, a desirable trait for drug candidates.[4][5] This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and field-tested insights for optimizing this powerful transformation.
The Engine of the Reaction: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7][8]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[3][6] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[2][3]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which then readily exchanges its organic group for the halide on the palladium complex.[3][7]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners attached to the Pd(II) center. This concerted step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deconstructing the Reaction: A Guide to Reagents
The success of the coupling reaction is critically dependent on the judicious selection of each component.
| Reagent Class | Role & Key Considerations |
| Boronic Acid | This compound serves as the nucleophilic partner. Boronic acids are generally air- and moisture-stable crystalline solids, making them easy to handle.[9] A key potential side reaction is protodeborylation , where the C-B bond is cleaved by a proton source. This is more common with electron-deficient or certain heteroaryl boronic acids.[1] |
| Aryl/Heteroaryl Halide | This is the electrophilic partner. Reactivity decreases in the order I > OTf > Br >> Cl.[2][3] Aryl bromides offer a good balance of reactivity and cost. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.[1] |
| Palladium Source | The catalyst can be a pre-formed Pd(0) complex like Pd(PPh₃)₄ or, more commonly, a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced to the active Pd(0) species in situ.[1][3] This reduction can be effected by phosphine ligands or through a minor homocoupling pathway of the boronic acid.[1] |
| Ligand | The ligand is arguably the most critical component for a successful reaction. It stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity.[1][6] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[3][10] |
| Base | A base is essential for the transmetalation step.[3][7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. The choice of base can significantly impact yield and must often be screened for a given substrate pair. |
| Solvent | Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1][2] Often, a small amount of water is added as a co-solvent, which can accelerate the transmetalation step.[11] However, excess water can promote protodeborylation. Anhydrous conditions can also be effective, particularly with certain boronic esters and bases.[5] |
Field-Proven Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for experimentation. All manipulations should be performed using standard inert atmosphere techniques to prevent catalyst deactivation by oxygen.
Experimental Workflow Diagram
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the aryl bromide). The mixture should be sparged with an inert gas for 10-15 minutes prior to addition.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Safety Note: Always perform reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE). Heating sealed vessels can lead to dangerous pressure buildup; ensure the system is not completely sealed unless using specialized pressure-rated equipment.[7]
Optimization and Troubleshooting
Even robust reactions can require optimization. The following table outlines key parameters and common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by O₂). 2. Unsuitable ligand/base/solvent combination. 3. Reaction temperature is too low. | 1. Ensure rigorous degassing and use of an inert atmosphere.[12] 2. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) pre-catalyst. | 1. Improve inert atmosphere technique.[1] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure sufficient phosphine ligand is present to act as a reductant. |
| Protodeborylation | 1. Boronic acid instability. 2. Excess water or acidic impurities. 3. Prolonged heating. | 1. Use the boronic acid as soon as possible after weighing. Consider using the corresponding pinacol ester for increased stability.[1] 2. Use anhydrous solvents or carefully control the amount of water. Ensure the base is not hygroscopic. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Dehalogenation of Aryl Halide | 1. Side reaction promoted by certain catalyst systems or bases. | 1. Screen alternative ligands and bases. Weaker bases may sometimes mitigate this side reaction. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. enamine.net [enamine.net]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. catalysis-consulting.com [catalysis-consulting.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[3] The reaction's significance was underscored by the awarding of the 2010 Nobel Prize in Chemistry to Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, for their pioneering work in palladium-catalyzed cross-couplings.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of various aryl halides with 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid. This specific transformation is of high interest to researchers in drug development as the resulting products, containing a chiral pyrrolidine moiety linked to a biaryl scaffold, are common structural motifs in a wide range of biologically active compounds. The Boc-protected pyrrolidine group can serve as a versatile handle for further synthetic manipulations, making this coupling a key step in the construction of diverse chemical libraries for high-throughput screening.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[4]
-
Transmetalation: In this critical step, the organic group from the organoboron reagent (in this case, the 4-(1-Boc-pyrrolidin-2-yl)phenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of an Aryl Bromide with this compound
This protocol provides a robust starting point for the coupling of a generic aryl bromide with this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: To the flask, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Rationale for Experimental Choices
-
Catalyst System (Pd(OAc)₂ and SPhos): While numerous palladium sources can be used, Pd(OAc)₂ is a common and relatively inexpensive precatalyst. The choice of ligand is critical, especially for challenging couplings. SPhos is a bulky, electron-rich biarylphosphine ligand from the Buchwald group that has proven highly effective for Suzuki-Miyaura reactions involving hindered aryl substrates and heteroaryl halides.[7] Such ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base (K₃PO₄): The base is crucial for activating the boronic acid for transmetalation.[6] Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings and is generally compatible with a wide range of functional groups.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is commonly used in Suzuki reactions. Dioxane is a good solvent for the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of organic solvent to water can be optimized for specific substrates.
Data Presentation: Expected Outcomes with Various Aryl Halides
The reactivity in Suzuki-Miyaura couplings is influenced by the electronic nature of the aryl halide. The following table provides a qualitative guide to the expected reactivity and suggested starting conditions for the coupling of this compound with different classes of aryl bromides.
| Aryl Bromide Type | Example | Expected Reactivity | Suggested Starting Conditions |
| Electron-Deficient | 4-Bromonitrobenzene | High | 80 °C, 2-4 hours |
| Electron-Neutral | Bromobenzene | Moderate | 90 °C, 4-8 hours |
| Electron-Rich | 4-Bromoanisole | Lower | 100 °C, 8-16 hours, consider a more activating ligand like XPhos |
| Sterically Hindered | 2-Bromotoluene | Moderate to Lower | 100 °C, 8-16 hours, a bulky ligand like SPhos or XPhos is crucial |
| Heteroaryl | 2-Bromopyridine | Varies | 90-100 °C, 4-12 hours, catalyst and ligand screening may be necessary |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality reagents. 3. Insufficiently inert atmosphere. 4. Suboptimal reaction conditions. | 1. Use a fresh palladium source and ligand. Consider a pre-formed Pd(0) catalyst or a more active precatalyst. 2. Use freshly distilled/dried solvents and high-purity reagents. 3. Ensure thorough degassing of solvents and reaction mixture. 4. Screen different bases (e.g., Cs₂CO₃), solvents, and increase the temperature. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient catalyst system. | 1. Rigorously degas all reagents and solvents. Maintain a positive pressure of inert gas. 2. Use a Pd(0) precatalyst or a system that rapidly generates the active Pd(0) species.[6] |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic sources. 2. High reaction temperature. 3. Use of a strong base. | 1. Use anhydrous solvents and a non-aqueous base if possible. 2. Run the reaction at the lowest effective temperature. 3. Consider using a milder base such as K₂CO₃ or CsF. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[6] |
| Formation of Palladium Black | 1. Catalyst decomposition. | 1. Ensure the correct palladium-to-ligand ratio. For monodentate phosphines, a 1:2 to 1:4 ratio is common. 2. Use a more robust ligand that stabilizes the palladium nanoparticles. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a powerful transformation for the synthesis of valuable building blocks in drug discovery. The provided protocol, utilizing a modern catalyst system, offers a reliable starting point for this reaction. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products. The versatility of the Suzuki-Miyaura coupling, combined with the strategic importance of the resulting products, ensures its continued prominence in the field of synthetic chemistry.
References
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium Catalysts for Suzuki Reactions with Substituted Boronic Acids
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad applicability in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction, which couples an organoboron species (typically a boronic acid) with an organohalide, has become indispensable in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[2] The versatility of the Suzuki reaction stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][3]
However, the success of a Suzuki-Miyaura coupling is profoundly influenced by the nature of the substrates, particularly the electronic and steric properties of the substituted boronic acids. Electron-rich, electron-poor, and sterically hindered boronic acids each present unique challenges that necessitate careful selection of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—to achieve optimal yields and reaction rates. This guide provides an in-depth exploration of palladium catalysts tailored for Suzuki reactions with various substituted boronic acids, offering detailed protocols and insights to navigate the complexities of this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3][5] This step is often the rate-determining step, particularly for less reactive organohalides like aryl chlorides. The reactivity of the organohalide typically follows the trend: I > Br > OTf >> Cl.
-
Transmetalation: In this crucial step, the organic group from the boronic acid (R²) is transferred to the palladium(II) center.[5][6] This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7][8] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[6][9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst Selection for Substituted Boronic Acids
The choice of the palladium catalyst and ligand is critical and depends heavily on the electronic and steric nature of the boronic acid.
Electron-Rich Boronic Acids
Electron-rich arylboronic acids are generally highly reactive nucleophiles in Suzuki couplings and often provide excellent yields.[10] However, they can be prone to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[11][12]
Catalyst and Ligand Recommendations: For electron-rich boronic acids, a variety of palladium sources can be effective, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is often more critical to balance reactivity and minimize side reactions.
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | SPhos is an electron-rich and bulky ligand that promotes efficient coupling.[10] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | XPhos is another highly effective Buchwald ligand for a broad range of substrates.[13] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | A classic catalyst, often effective for straightforward couplings. |
Electron-Poor Boronic Acids
Electron-deficient arylboronic acids are less nucleophilic and can be more challenging coupling partners.[10] They are also highly susceptible to protodeboronation, especially under harsh basic conditions.[12]
Catalyst and Ligand Recommendations: For electron-poor boronic acids, highly active catalyst systems are often required to achieve reasonable reaction rates. The use of milder bases and careful control of reaction conditions are crucial to minimize protodeboronation.
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | The high activity of the SPhos-based catalyst can overcome the lower reactivity of the boronic acid.[14] |
| XPhos Pd G3 | - | K₃PO₄ | 1,4-Dioxane/H₂O | Room Temp - 80 | Buchwald G3 precatalysts offer rapid activation and high catalytic activity, which is beneficial for challenging substrates. |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 80-100 | A robust and versatile catalyst often used for challenging couplings.[14] |
Sterically Hindered Boronic Acids
Steric hindrance on the boronic acid, particularly at the ortho positions, can significantly impede the transmetalation step, leading to low yields and slow reactions.[10]
Catalyst and Ligand Recommendations: For sterically hindered boronic acids, ligands with large bite angles and steric bulk are necessary to facilitate the approach of the hindered nucleophile to the palladium center.
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temperature (°C) | Notes |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | RuPhos is a highly effective ligand for coupling sterically demanding substrates.[15] |
| XPhos Pd G4 | - | K₃PO₄ | t-BuOH/H₂O | 80-110 | The G4 precatalysts provide even more efficient generation of the active catalytic species. |
| Pd(OAc)₂ | P(t-Bu)₃ | CsF | Toluene | 80-100 | Tri-tert-butylphosphine is a very bulky and electron-rich ligand suitable for hindered couplings.[13] |
Experimental Protocols
The following protocols are provided as general starting points and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization of the catalyst, ligand, base, solvent, and temperature for specific substrates.[11]
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum or cap and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent catalyst deactivation.[16]
-
Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[16] If using a palladium precursor and a separate ligand, add them to the flask under the inert atmosphere. If using a precatalyst, it can often be added in the initial setup.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Protocol for Coupling with an Electron-Poor Boronic Acid
Example: Coupling of 4-chlorobenzonitrile with 4-formylphenylboronic acid.
-
Reactants: 4-chlorobenzonitrile (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol).
-
Catalyst System: XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Base: K₃PO₄ (2.0 mmol).
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Temperature: 80 °C.
-
Procedure: Follow the general protocol outlined above. The use of a highly active G3 precatalyst allows for efficient coupling at a moderate temperature, minimizing the risk of protodeboronation of the electron-poor boronic acid.
Protocol for Coupling with a Sterically Hindered Boronic Acid
Example: Coupling of 1-bromo-2,6-dimethylbenzene with 2,4,6-trimethylphenylboronic acid.
-
Reactants: 1-bromo-2,6-dimethylbenzene (1.0 mmol), 2,4,6-trimethylphenylboronic acid (1.5 mmol).
-
Catalyst System: Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.03 mmol, 3 mol%).
-
Base: K₃PO₄ (3.0 mmol).
-
Solvent: 1,4-Dioxane (5 mL).
-
Temperature: 110 °C.
-
Procedure: Follow the general protocol. The combination of the bulky and electron-rich RuPhos ligand with a higher reaction temperature is necessary to overcome the steric hindrance of both coupling partners.[15]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in Suzuki-Miyaura reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Presence of oxygen; Impure reagents; Incorrect base or solvent.[16] | Use a fresh, active catalyst or a more robust precatalyst. Ensure the reaction is performed under a strictly inert atmosphere with degassed solvents.[16] Verify the purity of starting materials. Screen different bases and solvents. |
| Protodeboronation | Harsh basic conditions; High temperature; Presence of water.[11] | Use a milder base (e.g., K₃PO₄, KF, Cs₂CO₃).[12] Run the reaction at a lower temperature if possible. For highly sensitive substrates, consider using anhydrous conditions.[11] Convert the boronic acid to a more stable derivative like a pinacol ester.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas the solvent and maintain an inert atmosphere.[16] Reduce the catalyst loading. |
| Incomplete Reaction | Insufficient catalyst activity for the specific substrates; Low reaction temperature or short reaction time. | Switch to a more active catalyst system (e.g., a more electron-rich and/or bulky ligand). Increase the reaction temperature or extend the reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of the synthetic chemist. Success with challenging substituted boronic acids hinges on a nuanced understanding of the reaction mechanism and a rational approach to catalyst selection. By carefully considering the electronic and steric properties of the boronic acid and choosing an appropriate palladium catalyst system, researchers can effectively navigate the complexities of this reaction to achieve high yields of their desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in their pursuit of novel molecular architectures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. byjus.com [byjus.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid
Introduction: The Strategic Value of Chiral Biaryl Scaffolds in Modern Drug Discovery
The biaryl motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The introduction of chirality into these scaffolds, particularly through the incorporation of stereogenic centers, significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets.[2] 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is a chiral building block of significant interest, merging the established utility of the biaryl moiety with the desirable pharmacokinetic and pharmacodynamic properties often associated with the pyrrolidine ring.[3][4][5] The pyrrolidine scaffold, a prevalent feature in FDA-approved drugs, offers a three-dimensional structure that can enhance binding affinity and specificity.[5][6]
This document provides a comprehensive guide to the use of this compound in the synthesis of chiral biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, the following notes are curated to provide not only a procedural framework but also to instill a deep understanding of the underlying chemical principles and potential challenges.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8][9][10] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[8][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations in the Coupling of this compound
While the Suzuki-Miyaura coupling is a powerful reaction, the use of chiral, sp3-hybridized boronic acids like this compound can present unique challenges. Research into the coupling of the structurally similar α-borylated N-Boc pyrrolidine has indicated that successful coupling is not always straightforward and may require careful optimization of reaction conditions.[11]
Key considerations include:
-
Protodeborylation: Boronic acids can be susceptible to cleavage of the C-B bond, particularly under harsh basic conditions or in the presence of protic solvents.[8] The stability of this compound under various reaction conditions should be considered.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[8]
-
Stereoretention: A critical aspect of using a chiral boronic acid is the preservation of its stereochemical integrity throughout the reaction. The stereochemical outcome of Suzuki-Miyaura couplings with chiral secondary boronic esters can be influenced by the specific reaction conditions and ligand choice.[12]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and selectivity. Sterically hindered and electron-rich ligands often promote the desired cross-coupling.
Experimental Protocols: A Guide to Optimization
Given the limited number of published successful protocols for this specific substrate, the following section provides a detailed guide for the systematic optimization of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following workflow outlines the key steps for setting up and monitoring the coupling reaction.
Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Screening of Reaction Conditions
A systematic screening of key reaction parameters is recommended to identify the optimal conditions for the coupling of this compound with a given aryl halide.
Table 1: Suggested Screening Parameters for Suzuki-Miyaura Coupling
| Parameter | Suggested Conditions for Screening | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Varying the palladium source can significantly impact catalytic activity. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, cataCXium A | Electron-rich and sterically hindered phosphine ligands often enhance catalytic efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃N | The choice of base influences the transmetalation step and can affect substrate stability. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | Solvent polarity and aprotic/protic nature can impact solubility and reaction kinetics. |
| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions. |
Detailed Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Conclusion
The synthesis of chiral biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction holds significant promise for the development of novel therapeutic agents. While challenges related to reaction optimization and stereochemical control exist, a systematic approach to screening catalysts, ligands, bases, and solvents, as outlined in these notes, will be crucial for achieving successful outcomes. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of this important class of chiral building blocks.
References
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Significance of Chiral Pyrrolidines in Drug Design
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, contributing significantly to the stereochemistry and, consequently, the biological activity of a molecule.[2] When functionalized with a phenylboronic acid group, as in 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid, this scaffold becomes a powerful and versatile building block for the construction of complex molecular architectures, particularly through the robust and efficient Suzuki-Miyaura cross-coupling reaction.[2][3]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its application in Suzuki-Miyaura couplings, provide a detailed, field-proven protocol for its use, and discuss its relevance in the synthesis of targeted therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] This palladium-catalyzed reaction couples an organoboron compound (like our subject boronic acid) with an organohalide.[3]
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond of the aryl halide. This forms a Pd(II) complex. The choice of palladium source and ligands is critical, with dialkylbiaryl phosphine ligands often being employed for their ability to promote this step, even with less reactive aryl chlorides.[8]
-
Transmetalation: This is the key step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[9][10] The base converts the boronic acid into a more nucleophilic boronate "ate" complex, which then readily transfers its aryl group to the palladium(II) center, displacing the halide.[11][12] The choice of base is therefore a critical parameter influencing reaction rate and yield.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Application in the Synthesis of PARP Inhibitor Intermediates
PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells. Several approved PARP inhibitors, such as Veliparib (ABT-888), feature a core structure that includes a substituted pyrrolidine linked to a benzimidazole moiety.[2] The synthesis of these complex molecules often relies on the coupling of a pyrrolidine-containing fragment with a benzimidazole precursor. While the exact structure of Veliparib includes a methyl group on the pyrrolidine, the use of this compound provides a direct route to analogous structures that are of significant interest in the development of new PARP inhibitors.[6]
Representative Protocol: Synthesis of a Key Biaryl Intermediate
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide, a common precursor in the synthesis of benzimidazole-based pharmaceutical intermediates.
Diagram 2: Experimental Workflow
A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1027103-15-6 | 291.15 | 1.0 | 1.0 |
| Aryl Bromide (e.g., 1-bromo-2-nitro-4-aminobenzene) | Varies | Varies | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 0.02 equiv.) and SPhos (0.04 mmol, 0.04 equiv.). The use of an electron-rich and bulky phosphine ligand like SPhos is often beneficial for the coupling of complex substrates.[8]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of complex biaryl structures that are central to many modern therapeutics, particularly in the field of oncology. The protocol provided herein serves as a robust starting point for researchers, and the mechanistic insights offered should empower them to optimize conditions for their specific synthetic targets. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of such chiral building blocks will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. Veliparib | C13H16N4O | CID 11960529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. (Open Access) Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition (2023) | Matteo Borgini | 4 Citations [scispace.com]
- 9. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of veliparib (ABT-888), a poly(ADP-ribose) polymerase inhibitor, with carboplatin and paclitaxel in advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Scientist's Guide to Ligand Selection for Suzuki Coupling of Heteroaryl Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, due to its remarkable functional group tolerance and reliability in constructing C-C bonds.[1][2] However, the inclusion of heteroaromatic scaffolds, a common motif in biologically active molecules, introduces a unique set of challenges. This guide provides an in-depth analysis of ligand selection for the successful Suzuki coupling of heteroaryl boronic acids, addressing common pitfalls such as catalyst deactivation and protodeboronation. We will explore the mechanistic role of ligands, compare various ligand classes, and provide a decision-making framework alongside detailed experimental protocols to empower researchers in this critical field.
Introduction: The Heteroaryl Challenge in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has become one of the most widely used C-C bond-forming reactions in medicinal chemistry.[1] Its power lies in the predictable and mild coupling of organoboron compounds with organohalides. However, when one or both coupling partners are heterocycles, the reaction's efficiency can be compromised.
Heteroaryl boronic acids present several distinct challenges:
-
Catalyst Deactivation: Lewis-basic nitrogen or sulfur atoms within the heteroaryl ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Protodeboronation: Many heteroaryl boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol), consuming the starting material.[1][3][4][5] This often necessitates the use of excess boronic acid to achieve satisfactory yields.[5]
-
Poor Solubility: The polar nature of many heterocyclic compounds can lead to poor solubility in common anhydrous organic solvents, hindering reaction kinetics.[1]
-
Altered Reactivity: The electronic nature of the heterocycle (electron-rich vs. electron-deficient) significantly influences the reactivity of the boronic acid and its susceptibility to side reactions.[6][7]
The judicious selection of the ancillary ligand on the palladium catalyst is the most critical factor in overcoming these challenges. The ligand's steric and electronic properties directly influence every step of the catalytic cycle, stabilizing the active catalyst and promoting the desired bond formation over undesired pathways.
The Catalytic Cycle: Where the Ligand Exerts Its Influence
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the role of the ligand. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Figure 1: The Suzuki-Miyaura Catalytic Cycle and Key Ligand Intervention Points.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the heteroaryl-halide bond. Electron-donating ligands increase the electron density on the palladium center, which generally accelerates this rate-determining step.[8][10]
-
Transmetalation: The organic group from the boron atom is transferred to the palladium(II) complex. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The exact mechanism is complex and still under investigation.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8] Sterically bulky ligands are crucial here as they create a congested coordination sphere that favors reductive elimination over competing side reactions like β-hydride elimination.[8][11]
A Guide to Ligand Classes for Heteroaryl Couplings
The choice of ligand is dictated by the electronic and steric properties of the heteroaryl boronic acid and the coupling partner. Below is a comparative analysis of commonly employed ligand classes.
Buchwald Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, these are often the first choice for challenging couplings.[2][12] They are characterized by a biaryl backbone and a bulky, electron-rich phosphine moiety.
| Ligand | Key Features & Applications | Advantages | Disadvantages |
| XPhos | Highly versatile and effective for a wide range of heteroaryl chlorides and bromides.[2][12] | Excellent for sterically hindered substrates. High activity allows for low catalyst loadings. | Can be sensitive to air and moisture. Higher cost. |
| SPhos | Unprecedented scope for Suzuki couplings, especially with heteroaryl chlorides.[2] Often provides superior results for electron-rich and hindered substrates.[12][13] | Very high reactivity and broad substrate scope.[2] | Similar to XPhos, requires careful handling under inert conditions. |
| RuPhos | Particularly effective for the coupling of 2-pyridyl boronic acids and their derivatives, which are notoriously difficult substrates.[5] | Overcomes catalyst inhibition by pyridyl nitrogen. | Scope may be more specialized compared to XPhos or SPhos. |
N-Heterocyclic Carbenes (NHCs)
NHCs are strong σ-donating ligands that form very stable bonds with palladium.[14] This stability makes them robust alternatives to phosphine ligands, which can sometimes be unstable under reaction conditions.[8]
| Ligand | Key Features & Applications | Advantages | Disadvantages |
| IPr (PEPPSI-IPr) | A bulky NHC ligand often used as a pre-formed catalyst (e.g., PEPPSI-IPr).[7] Effective for coupling electron-rich and sterically hindered heteroaryl halides. | High thermal stability. Resistant to oxidation. Often effective when phosphine ligands fail. | Can be less effective for electron-deficient substrates compared to specialized phosphines. |
| SIPr & SIMes | These related NHC ligands can offer orthogonal chemoselectivity in couplings of substrates with multiple reactive sites (e.g., chloroaryl triflates).[15] | Allows for tunable selectivity based on subtle steric differences. High reactivity.[15] | Selection between SIPr and SIMes can be substrate-dependent and may require screening. |
Other Phosphine Ligands
While Buchwald-type ligands are often the go-to, other phosphine ligands have their place, especially for less demanding couplings or specific applications.
| Ligand | Key Features & Applications | Advantages | Disadvantages |
| P(t-Bu)₃ | A very bulky and electron-rich monodentate phosphine. Effective for activating unreactive aryl chlorides. | Promotes fast reductive elimination. | Highly pyrophoric and requires extremely careful handling. Can paradoxically accelerate protodeboronation.[3][4] |
| dppf | A bidentate ferrocenyl phosphine. A classic, reliable ligand for a range of couplings, including some heteroaryl systems.[16] | Good general-purpose ligand. Air-stable and easy to handle. | Often less effective for challenging substrates (e.g., hindered or electron-rich chlorides) compared to Buchwald ligands. |
Decision-Making Framework for Ligand Selection
Choosing the right ligand from the outset can save significant time and resources. This workflow provides a logical path for ligand selection based on substrate properties.
Figure 2: A Decision Workflow for Ligand Selection in Heteroaryl Suzuki Couplings.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and/or pyrophoric. Always consult the Safety Data Sheet (SDS) before use and handle under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Coupling of a Heteroaryl Bromide with Thiophen-3-ylboronic Acid using a Buchwald Ligand
This protocol is suitable for a standard coupling involving a relatively stable heteroaryl boronic acid.
-
Reagents & Materials:
-
Heteroaryl Bromide (1.0 mmol, 1.0 equiv)
-
3-Thiopheneboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
-
Procedure:
-
To the reaction vessel, add the heteroaryl bromide, 3-thiopheneboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ under a counterflow of inert gas.
-
Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Challenging Coupling of 2-Chloropyridine with an Arylboronic Acid using an NHC-based Precatalyst
This protocol addresses a more difficult transformation involving an electron-deficient, coordinating heteroaryl chloride. Using a well-defined precatalyst simplifies the setup and improves reproducibility.
-
Reagents & Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid Neopentyl Glycol Ester (1.2 mmol, 1.2 equiv)[1]
-
Pd-PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 mmol, 1.4 equiv)[7]
-
Trimethyl borate (3.0 mmol, 3.0 equiv)[1]
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Reaction vial with a Teflon-lined screw cap
-
-
Procedure:
-
In a nitrogen-filled glovebox: Add the 2-chloropyridine, arylboronic acid neopentyl glycol ester, Pd-PEPPSI-IPr catalyst, and TMSOK to the reaction vial. Note: Using boronic esters can improve stability and solubility.[1]
-
Outside the glovebox, add the anhydrous, degassed 1,4-dioxane and trimethyl borate via syringe. Note: Trimethyl borate can facilitate the reaction and improve homogeneity.[1]
-
Quickly seal the vial with the Teflon-lined cap.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 3-6 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or oxidized ligand). 2. Insufficiently inert atmosphere. 3. Ligand is not active enough for the specific substrate (e.g., using dppf for a hindered aryl chloride). | 1. Use a fresh palladium source and ligand. Consider a robust precatalyst. 2. Ensure proper degassing of solvents and use of Schlenk techniques or a glovebox. 3. Switch to a more active ligand system (e.g., XPhos, SPhos, or an NHC).[17] |
| Significant Protodeboronation | 1. Presence of water in the reaction. 2. Boronic acid is inherently unstable (common for electron-deficient heteroaryls).[5] 3. Reaction is too slow, allowing decomposition to dominate. | 1. Use anhydrous solvents and reagents. Consider using KF as the base, which can be less hydrolytic. 2. Use a masked boronic acid derivative (e.g., trifluoroborate, MIDA ester, or N,N-diethanolamine adduct).[1][5][18][19] 3. Increase temperature or switch to a more active catalyst/ligand system to accelerate the productive coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |
| Poor Reproducibility | Inconsistent quality of reagents (especially base), or variations in inert atmosphere technique. | Use a high-purity, finely ground base (e.g., K₃PO₄). Standardize degassing and transfer procedures. Using a well-defined precatalyst can also improve reproducibility. |
Conclusion
The successful Suzuki-Miyaura coupling of heteroaryl boronic acids is a nuanced but achievable goal. Success hinges on anticipating the specific challenges posed by the heteroaromatic system—namely, the potential for catalyst inhibition and protodeboronation. The selection of a ligand with the appropriate steric bulk and electron-donating ability is the primary tool for mitigating these issues. Modern biaryl phosphines, such as SPhos and XPhos, and robust N-heterocyclic carbene ligands provide a powerful and versatile toolkit for even the most demanding transformations. By combining a rational ligand selection strategy with meticulous experimental technique, researchers can confidently and efficiently construct the complex heterobiaryl structures vital to drug discovery and materials science.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 14. orgchemres.org [orgchemres.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. benchchem.com [benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
Application Note: Microwave-Assisted Suzuki Coupling of Benzyl Halides and Arylboronic Acids for Accelerated Synthesis of Diarylalkanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Accelerating a Cornerstone Reaction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation, enabling the synthesis of biaryls and substituted aromatic compounds that are core scaffolds in pharmaceuticals, natural products, and advanced materials.[1][2] The diarylalkane motif, specifically, is a prevalent structure in numerous biologically active molecules. Traditionally, the coupling of sp³-hybridized carbons, such as those in benzyl halides, has presented greater challenges than their sp² counterparts, often requiring harsh conditions or highly specialized catalysts.
Microwave-assisted organic synthesis has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and improved reproducibility over conventional heating methods.[1][3] By applying microwave irradiation to the Suzuki coupling of benzyl halides with arylboronic acids, researchers can overcome many of the limitations of traditional thermal methods, providing a rapid and efficient pathway to complex diarylalkane structures. This application note provides a comprehensive guide to the mechanism, optimization, and execution of this powerful reaction, grounded in established scientific principles and field-proven protocols.
The Catalytic Cycle and the Microwave Advantage
The efficacy of microwave heating stems from its unique mechanism. Polar molecules within the reaction mixture, such as the solvent and certain reagents, align with the rapidly oscillating electric field of the microwaves. This rapid realignment generates significant internal friction, leading to instantaneous and uniform heating throughout the reaction vessel. This process, known as dielectric heating, avoids the slow and inefficient heat transfer associated with conventional oil baths, leading to remarkable rate enhancements.[1][3]
The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational optimization.
The Suzuki-Miyaura Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the benzyl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The aryl group (R²) from the activated arylboronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two organic moieties (R¹ and R²) are expelled from the palladium center, forming the desired C-C bond of the diarylalkane product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
Successful microwave-assisted Suzuki coupling hinges on the careful selection of several key components. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[6]
| Parameter | Common Choices | Expert Insights & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is often effective but can be thermally sensitive. PdCl₂(dppf) offers greater stability and is a robust choice for many substrates.[7] For challenging couplings, in-situ generation of the active catalyst from Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve reactivity, especially with less reactive benzyl chlorides.[5][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is critical for activating the boronic acid. K₂CO₃ is a cost-effective and widely used base.[8] Cs₂CO₃ is a stronger base and can be more effective for less reactive partners.[7] K₃PO₄ is a moderate base often used to avoid side reactions with base-sensitive functional groups.[7] The presence of water is often essential for the base to function effectively.[6] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Acetone/H₂O | The solvent must be polar enough to absorb microwave energy efficiently. A mixture of an organic solvent with water is common.[6][8] Dioxane/H₂O is a classic choice. DMF/H₂O is highly polar and heats very rapidly under microwave irradiation.[8] The choice can influence reaction rates and selectivity.[6][7] |
| Microwave Parameters | Temperature: 100-160°C, Time: 5-30 min, Power: 50-250 W | Temperature is the most critical parameter. Microwave reactors allow for precise temperature control, which is superior to power control. Start with a temperature around 120°C. Time is drastically reduced; reactions are often complete in minutes.[1][9] Monitor the reaction by TLC or LCMS to avoid product degradation from prolonged heating. |
Detailed Experimental Protocol
This protocol provides a general procedure for the microwave-assisted Suzuki coupling of a benzyl halide with an arylboronic acid.
Materials and Reagents:
-
Benzyl halide (e.g., benzyl bromide) (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 mmol)
-
Solvent (e.g., DMF/H₂O, 4:1 v/v) (4-5 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave reactor
Workflow Diagram:
Caption: Step-by-step workflow for the microwave-assisted Suzuki coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), the base (K₂CO₃, 2.5 mmol), and the palladium catalyst (PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Solvent and Substrate Addition: Add 4 mL of DMF and 1 mL of water to the vial. Swirl gently to mix. Finally, add the benzyl halide (1.0 mmol).
-
Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to maintain pressure at elevated temperatures.
-
Microwave Reaction: Place the vial into the cavity of the microwave reactor. Program the reactor to heat to 130°C and hold for 15 minutes with active stirring. The initial power should be set to a maximum of ~200W to allow for rapid heating.
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure diarylalkane.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient base or water.3. Temperature too low. | 1. Use a more robust catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). Ensure catalyst is not degraded.[7]2. Ensure the base is fully dissolved or well-suspended. The presence of water is crucial.[6]3. Increase the reaction temperature in 10-15°C increments. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Briefly sparge the solvent with an inert gas (N₂ or Ar) before adding the catalyst and substrate.2. Use a more stable catalyst or a phosphine ligand to stabilize the Pd(0) species. |
| Decomposition of Product/Substrate | 1. Reaction temperature is too high.2. Reaction time is too long. | 1. Reduce the reaction temperature.2. Monitor the reaction at shorter time intervals (e.g., 5 min) by LCMS or TLC to find the optimal endpoint. |
| Formation of Bibenzyl (Halide Homocoupling) | 1. Catalyst loading is too high.2. Reaction conditions are too harsh. | 1. Reduce the catalyst loading to 1-2 mol%.2. Attempt the reaction at a lower temperature. |
Conclusion
The combination of Suzuki-Miyaura cross-coupling with microwave irradiation provides a highly efficient, rapid, and robust method for the synthesis of diarylalkanes from benzyl halides and arylboronic acids.[8][9] By leveraging precise temperature control and rapid heating, reaction times can be reduced from many hours to mere minutes, significantly accelerating discovery and development workflows.[1] Careful optimization of the catalyst, base, and solvent system is paramount to achieving high yields and purity. This application note serves as a practical guide for researchers to successfully implement this powerful technology in their synthetic endeavors.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immobilized Boronic Acids for Suzuki-Miyaura Coupling Applications
Abstract
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Traditionally, this palladium-catalyzed reaction couples an organohalide with a boronic acid.[3] While immensely powerful, the conventional homogeneous approach often presents challenges in product purification, particularly the removal of boronic acid-derived byproducts and residual palladium catalyst. This guide details the strategic use of immobilized boronic acids, a methodology aligned with the principles of green chemistry, to streamline synthesis, simplify purification, and facilitate catalyst and reagent recovery.[4][5][6] By anchoring the boronic acid moiety to a solid support, this technique transforms the purification process from complex chromatography into a simple filtration, significantly reducing solvent waste and improving overall workflow efficiency.[6] These notes provide researchers, scientists, and drug development professionals with the core concepts, detailed experimental protocols, and practical insights required to successfully implement this advanced synthetic strategy.
Core Concepts: The Rationale for Immobilization
The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction stems from a well-defined catalytic cycle involving a palladium catalyst.[2] The cycle typically proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (Ar'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more reactive organoborate.[1]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the cycle.[2][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages of Immobilizing the Boronic Acid
Immobilizing one of the coupling partners, in this case the boronic acid, onto a solid support offers significant advantages over traditional solution-phase synthesis.[4][6]
-
Simplified Purification: The primary benefit is the dramatic simplification of product purification. Unreacted soluble reagents and the palladium catalyst can be washed away from the resin-bound product, which is subsequently cleaved from the support in high purity. This often eliminates the need for laborious column chromatography.[6]
-
Prevention of Homocoupling: Site isolation of the boronic acid on a solid support discourages the undesirable side reaction of boronic acid homocoupling, which can be a significant issue in solution-phase reactions.[4]
-
Use of Excess Reagents: Soluble reagents, such as the organohalide and catalyst, can be used in excess to drive the reaction to completion, with the excess being easily washed away during workup.
-
Automation Potential: Solid-phase organic synthesis (SPOS) is highly amenable to automation, enabling the rapid generation of compound libraries for applications in drug discovery.[4]
Key Components of an Immobilized Boronic Acid System
A typical immobilized system consists of three main components: the solid support, a linker, and the boronic acid moiety.
Figure 2: Core components of an immobilized boronic acid system.
-
Solid Supports: A variety of materials can be used as the solid phase. Polystyrene resins (e.g., Wang resin, Merrifield resin) are common due to their chemical stability and good swelling properties in organic solvents. Other supports include silica gel, controlled-pore glass, and magnetic nanoparticles, which offer advantages in specific applications like flow chemistry or facile magnetic separation.[8]
-
Linker Strategies: The linker connects the boronic acid to the support. The choice of linker is critical as it must be stable to the reaction conditions but cleavable under specific, orthogonal conditions to release the final product. Linkers can be designed to be cleaved by acids (e.g., trifluoroacetic acid), bases, or photolysis.[9][10] Boronic acids themselves can be part of stimuli-responsive linker systems, forming reversible covalent bonds that are sensitive to pH or the presence of specific diols.[9][11]
Experimental Protocols
Protocol 1: Immobilization of 4-Carboxyphenylboronic Acid on Wang Resin
This protocol describes a standard method for anchoring a boronic acid containing a carboxylic acid functional group onto a hydroxyl-functionalized solid support (Wang resin).
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
4-Carboxyphenylboronic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or wrist-action shaker
Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Add DCM (15 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x 15 mL).
-
Activation & Coupling:
-
In a separate flask, dissolve 4-carboxyphenylboronic acid (3.0 mmol, 3 eq.) and DMAP (0.1 mmol, 0.1 eq.) in anhydrous DMF (10 mL).
-
Add DIC (3.0 mmol, 3 eq.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the activated solution to the swelled resin in the synthesis vessel.
-
-
Reaction: Shake the vessel at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL) to remove all soluble reagents and byproducts.
-
Drying: Dry the functionalized resin under high vacuum to a constant weight. The loading can be determined by cleaving the boronic acid from a small sample and analyzing the concentration via UV-Vis spectroscopy.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the cross-coupling of the immobilized boronic acid with a soluble aryl halide.[6]
Materials:
-
Immobilized boronic acid resin (from Protocol 2.1)
-
Aryl halide (e.g., 4-Iodoacetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Acetonitrile (MeCN) or Dioxane/Water mixture
-
Reaction vessel suitable for heating
Procedure:
-
Reagent Addition: To a reaction vessel, add the immobilized boronic acid resin (100 mg, ~0.1 mmol).
-
Add acetonitrile (2 mL).
-
Add the aryl halide (1.8 eq., 0.18 mmol).
-
Add Pd(OAc)₂ (5 mol%, 0.005 mmol).
-
Add the aqueous K₂CO₃ solution (1.2 eq., 0.12 mmol).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-12 hours. Monitor the reaction progress by taking a small aliquot of the supernatant, cleaving a sample of the resin, and analyzing via LC-MS or TLC.
-
Cooling and Washing: After the reaction is complete, cool the vessel to room temperature. Filter the resin and wash it thoroughly with water (3 x 5 mL), MeCN (3 x 5 mL), and DCM (3 x 5 mL) to remove the catalyst, excess aryl halide, and salts.
-
Product Cleavage:
-
Suspend the washed resin in a 10-20% solution of Trifluoroacetic Acid (TFA) in DCM (5 mL).
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional DCM (2 x 3 mL) and combine the filtrates.
-
-
Isolation: Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude biaryl product, which can be further purified if necessary.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling using an immobilized boronic acid.
Data Interpretation & Troubleshooting
The success of the coupling reaction often depends on the electronic nature of the aryl halide.
Table 1: Typical Yields Based on Aryl Halide Substituents [4]
| Aryl Halide (Ar-X) Substituent | Halide (X) | Typical Yield | Rationale |
| Electron-withdrawing (e.g., -NO₂, -CN, -Ac) | I, Br | Very High | Facilitates the oxidative addition step, which is often rate-limiting. |
| Unsubstituted (e.g., Phenyl) | I, Br | High | Serves as a reliable benchmark for the reaction conditions. |
| Electron-donating (e.g., -OMe, -Me) | I, Br | Moderate to Good | Slows the rate of oxidative addition, potentially requiring longer reaction times or higher temperatures. |
| Heteroaryl Halides | I, Br, Cl | Variable | Reactivity depends on the specific heterocycle and position of the halide. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inefficient catalyst activity.- Deactivation of the boronic acid.- Insufficient reaction time/temperature. | - Screen different palladium sources (e.g., Pd(PPh₃)₄) or add phosphine ligands.- Ensure anhydrous conditions during immobilization and storage.- Increase reaction time or temperature incrementally.[4] |
| Incomplete Reaction | - Steric hindrance on either coupling partner.- Poor swelling of the resin in the reaction solvent. | - Increase catalyst loading.- Switch to a solvent system that promotes better resin swelling (e.g., Dioxane, NMP). |
| Product Contamination | - Incomplete washing of the resin.- Palladium leaching from the support.[7][8] | - Increase the volume and number of wash cycles post-reaction.- Consider using a palladium scavenger resin after cleavage. Test for Pd leaching in the product solution.[12] |
| Difficulty Cleaving Product | - Linker is not fully susceptible to cleavage conditions.- Steric hindrance around the linkage point. | - Increase the concentration of the cleavage reagent (e.g., TFA) or the cleavage time.- Consider a different linker strategy for future syntheses. |
Conclusion
The use of immobilized boronic acids in Suzuki-Miyaura coupling represents a significant strategic advancement for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This methodology directly addresses key bottlenecks in traditional solution-phase synthesis, namely product purification and byproduct management. By leveraging the principles of solid-phase organic synthesis, researchers can achieve higher efficiency, reduce waste, and create a workflow that is amenable to the high-throughput generation of molecular libraries. The protocols and insights provided in this guide serve as a robust starting point for scientists looking to integrate this powerful and green chemical technology into their research and development programs.
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 10. Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A [pubs.rsc.org]
- 12. Immobilization of palladium nanoparticles as a recyclable heterogeneous catalyst for the Suzuki–Miyaura coupling reaction [comptes-rendus.academie-sciences.fr]
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki coupling with 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid.
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing low yields or other issues when using 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid. This particular boronic acid, while valuable, presents unique challenges due to the steric bulk of the Boc-protected pyrrolidine substituent, which can impede key steps in the catalytic cycle.
This document provides in-depth, field-proven insights and actionable protocols to help you diagnose and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of my aryl halide. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of core parameters is the first step.
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active. The active species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Consider using a more robust, air-stable Pd(0) precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Choice: The base and solvent are critical and interdependent. The base must be strong enough to promote the formation of the active boronate species for transmetalation but not so strong as to cause degradation.[2]
Q2: I'm observing a significant amount of a side product that corresponds to my starting boronic acid losing its -B(OH)₂ group and gaining a hydrogen. What is this and how can I stop it?
A2: This side reaction is called protodeboronation , and it is a common challenge, especially with complex boronic acids.[3] It involves the replacement of the carbon-boron bond with a carbon-hydrogen bond, effectively destroying your nucleophile.[3] To minimize this:
-
Use Milder Bases: Strong bases in the presence of water can accelerate this side reaction.[3] Consider switching from strong bases like K₃PO₄ to milder options like K₂CO₃ or KF.[2]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this reaction, switching to strictly anhydrous conditions can significantly suppress protodeboronation.[1][2]
-
Protect the Boronic Acid: For highly sensitive substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA ester, which are more resistant to protodeboronation.[2]
Q3: Is the Boc protecting group stable under typical Suzuki coupling conditions?
A3: The tert-butyloxycarbonyl (Boc) group is generally stable to the basic and nucleophilic conditions used in most Suzuki couplings.[4][5] However, some very strong bases or prolonged heating could potentially lead to partial deprotection. While Boc deprotection typically requires strong acid, one study noted that the Boc group was hydrolyzed under Suzuki conditions using tripotassium phosphate (K₃PO₄), which allowed for an efficient one-pot deprotection.[6] If you suspect Boc-lability, monitor your reaction for the appearance of the deprotected product and consider using a milder base like K₂CO₃ or Cs₂CO₃.[7]
Systematic Troubleshooting Guide
Symptom 1: Low or No Product Formation (Starting Materials Unchanged)
This is often the most frustrating outcome. It points to a fundamental failure in the catalytic cycle. The flowchart below provides a logical path for diagnosis.
Caption: Troubleshooting workflow for low conversion.
Potential Cause 1: Inactive Catalyst or Inefficient Ligand
-
Causality: The steric hindrance from the 2-pyrrolidinyl group on your boronic acid slows the crucial transmetalation step.[1] A standard catalyst like Pd(PPh₃)₄ may not be active enough. Bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) are essential as they accelerate both the initial oxidative addition and the final reductive elimination steps, helping to overcome these steric barriers.[1][8][9][10]
-
Solution: Switch to a more robust and active catalyst system. Second or third-generation Buchwald precatalysts are highly recommended.
| Catalyst / Ligand System | Rationale | Recommended For |
| XPhos Pd G3 / SPhos Pd G3 | Highly active, air-stable precatalysts. Bulky, electron-rich ligands accelerate key steps for hindered substrates.[1][8] | General starting point for hindered couplings. |
| Pd₂(dba)₃ with RuPhos | RuPhos is another excellent ligand for sterically demanding couplings.[1] | Alternative to XPhos/SPhos systems. |
| Pd-NHC Complexes | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for hindered substrates.[11] | When phosphine-based systems fail. |
Potential Cause 2: Suboptimal Base or Solvent
-
Causality: The base plays a critical role in activating the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[12][13] The solubility of the base and the boronate intermediate is heavily influenced by the solvent system.[14][15] For hindered substrates, stronger bases are often needed to drive the equilibrium towards the active boronate.[2]
-
Solution: Screen different base and solvent combinations.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate for challenging couplings.[2]
-
Solvents: Aprotic polar solvents are generally preferred. Mixtures of dioxane/water or THF/water (typically 4:1 to 10:1) are excellent starting points.[16][17] The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[2][14]
-
Symptom 2: Significant Formation of Side Products
Side Product 1: Protodeboronation Product (Ar-H)
-
Causality: As discussed in the FAQs, protodeboronation is the protonolysis of the C-B bond.[3] This is often catalyzed by strong bases in aqueous media or can occur under acidic conditions.[3][18]
-
Solutions:
-
Switch to a Milder Base: Use KF or K₂CO₃ instead of K₃PO₄.[1][2]
-
Use Anhydrous Conditions: If protodeboronation is severe, switch to a completely anhydrous solvent (e.g., dry THF or Dioxane) with a base like potassium trimethylsilanolate (TMSOK).[2]
-
Use a Boronic Ester: Convert the boronic acid to its corresponding pinacol ester (Ar-BPin). Boronic esters are generally more stable and less prone to protodeboronation.[18] They undergo slow hydrolysis in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[3]
-
Side Product 2: Homocoupling Product (Ar-B(OH)₂ → Ar-Ar)
-
Causality: The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling. This is typically caused by the presence of oxygen in the reaction, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][19]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Use at least three freeze-pump-thaw cycles on your solvent before use. Ensure the reaction vessel is thoroughly purged with an inert gas.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃ or a Buchwald precatalyst, can reduce the amount of Pd(II) present at the start of the reaction.[20]
-
Caption: Suzuki cycle with points of failure for hindered substrates.
Recommended Starting Protocol
This protocol is a robust starting point for coupling this compound with a typical aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate, finely powdered (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (2 mol%).
-
Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-Dioxane and degassed water. Add enough of this solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. benchchem.com [benchchem.com]
Preventing protodeboronation of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid.
A Guide to Preventing Protodeboronation in Your Experiments
Welcome to the Technical Support Center for 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in research and development. One of the most common challenges encountered with arylboronic acids is protodeboronation—the undesired cleavage of the carbon-boron bond.
This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to mitigate protodeboronation and ensure the success of your synthetic endeavors.
Troubleshooting Guide: Addressing Protodeboronation Head-On
Here, we address specific issues you might be facing in a direct question-and-answer format. Our goal is to provide immediate, actionable advice.
Q1: I'm seeing a significant amount of the protodeboronated byproduct, N-Boc-2-phenylpyrrolidine, in my reaction mixture. What is the most likely cause?
A1: The primary culprit for protodeboronation is the presence of a proton source, often water, in combination with reaction conditions that facilitate the cleavage of the C-B bond.[1] Several factors can exacerbate this issue:
-
Excessively Strong Base: While a base is necessary for the transmetalation step in Suzuki-Miyaura coupling, strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition of the boronic acid.
-
Prolonged Reaction Times: The longer your boronic acid is exposed to destabilizing conditions, the greater the extent of protodeboronation.
-
Palladium Catalyst Choice: Certain palladium species, especially Pd(II) precatalysts, can contribute to protodeboronation.
Q2: I suspect my choice of base is the problem. Which bases are recommended to minimize protodeboronation?
A2: This is an excellent line of inquiry. The choice of base is critical. For sensitive substrates like many arylboronic acids, milder bases are often preferable.
| Base Strength | Recommended Bases | Considerations |
| Mild | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often a good starting point, balancing reactivity with minimizing protodeboronation. K₃PO₄ has been noted in some instances to facilitate Boc-group hydrolysis under Suzuki conditions, so careful monitoring is advised.[3] |
| Very Mild | KF, CsF | Can be effective, particularly under anhydrous conditions. |
| Strong (Use with Caution) | NaOH, KOH | Generally avoided for sensitive boronic acids due to their high basicity and the introduction of water. |
Q3: Can I run my Suzuki-Miyaura coupling under anhydrous conditions to prevent protodeboronation?
A3: Yes, employing anhydrous conditions is a highly effective strategy. Since water acts as the proton source for protodeboronation, its exclusion can significantly stabilize your boronic acid.[2] When running anhydrous reactions, ensure your solvents are rigorously dried and consider using bases that are compatible with non-aqueous media.
Q4: My protodeboronation issue persists even with milder bases and anhydrous conditions. What other parameters can I adjust?
A4: If the problem continues, consider the following adjustments to your protocol:
-
Lower the Reaction Temperature: If your desired coupling is efficient at a lower temperature, reducing the heat can slow down the rate of protodeboronation.
-
Use a More Active Catalyst System: A highly efficient catalyst that promotes rapid cross-coupling can lead to the consumption of the boronic acid in the desired reaction before significant protodeboronation can occur.
-
Consider a "Slow-Release" Strategy: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be beneficial. These esters slowly hydrolyze in situ to the active boronic acid, keeping its concentration low and minimizing decomposition.[1][4]
Frequently Asked Questions (FAQs)
This section delves deeper into the science behind protodeboronation and the stability of your specific molecule.
Q5: What is the mechanism of protodeboronation?
A5: Protodeboronation is the protonolysis of the carbon-boron bond.[1] It can proceed through several pathways, but a common mechanism, especially under basic conditions typical for Suzuki coupling, involves the formation of a boronate species (Ar-B(OH)₃⁻). This species is more susceptible to electrophilic attack by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.
Caption: Base-catalyzed protodeboronation pathway.
Q6: Is the Boc protecting group on my this compound stable under typical Suzuki-Miyaura coupling conditions?
A6: Generally, the tert-butoxycarbonyl (Boc) protecting group is stable to the basic conditions used in most Suzuki-Miyaura reactions.[5][6] It is known to be labile under acidic conditions.[7][8] However, some strong bases, particularly at elevated temperatures or for prolonged reaction times, could potentially lead to partial deprotection. One study noted the hydrolysis of a Boc group during a Suzuki-Miyaura coupling that utilized K₃PO₄ as the base.[3] It is always advisable to monitor for both protodeboronation and Boc-deprotection by TLC or LC-MS.
Q7: Does the pyrrolidine ring influence the rate of protodeboronation?
A7: The electronic nature of the substituent on the aromatic ring can influence the stability of the C-B bond. While there is no specific data on the 4-(1-Boc-pyrrolidin-2-yl) substituent, N-heterocycles can have complex effects.[9] The Boc group significantly reduces the basicity of the pyrrolidine nitrogen, so direct coordination to the boronic acid is unlikely. The overall electronic effect of this substituent is likely to be weakly electron-donating, which can slightly increase the susceptibility to protodeboronation compared to electron-withdrawing groups.
Q8: Are there more stable alternatives to my boronic acid that I can use directly?
A8: Yes, converting your boronic acid to a boronate ester is a common and effective strategy.
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and are a common alternative.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, often crystalline solids that can be used in "slow-release" strategies, providing the active boronic acid in low concentrations throughout the reaction.[4]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be very effective in suppressing protodeboronation.
Caption: Stabilization of boronic acids via derivatization.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to minimize protodeboronation.
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a good starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a mild base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Scientist's Note: Using a slight excess of the boronic acid can help compensate for any minor decomposition.
-
-
Catalyst and Ligand Addition:
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if necessary, an appropriate ligand.
-
Scientist's Note: For challenging couplings, consider a pre-formed catalyst or a more active ligand system.
-
-
Solvent Addition and Degassing:
-
Add a suitable anhydrous solvent (e.g., dioxane, toluene, or DME).
-
Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15–30 minutes, or by three freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Preparation of a Boronate Ester for a "Slow-Release" Strategy
If protodeboronation remains a significant issue, converting the boronic acid to a more stable ester is recommended. Here is a general procedure for forming a pinacol ester.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).
-
-
Water Removal:
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Scientist's Note: Anhydrous magnesium sulfate can also be used as a drying agent.
-
-
Isolation:
-
Once the reaction is complete (as monitored by TLC or the cessation of water collection), cool the mixture and remove the solvent under reduced pressure.
-
The resulting pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Base and Solvent for Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the optimization of Suzuki-Miyaura cross-coupling reactions. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during Suzuki-Miyaura reactions, with a focus on the crucial roles of the base and solvent.
Q1: My Suzuki coupling reaction is resulting in a low yield. What are the primary factors related to the base and solvent that I should investigate?
Low yields are a common frustration, and the base and solvent system is often a key area for optimization. Here's a systematic approach to troubleshooting:
-
Inadequate Base Strength or Solubility: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step.[1][2] If the base is too weak, this activation will be inefficient, leading to a sluggish or incomplete reaction.[1] Conversely, a base that is too strong can cause degradation of sensitive functional groups on your substrates.[1] Furthermore, many common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have poor solubility in purely organic solvents.[1] Insufficient mixing or the absence of a co-solvent like water can prevent the base from participating effectively.[1]
-
Protodeboronation Side Reaction: This is a major competing reaction where the boronic acid group is replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H).[3] This is particularly problematic with electron-deficient or some heteroaryl boronic acids.[4][5] The choice of base and the presence of water can significantly influence the rate of this undesired reaction.[1]
-
Solvent-Catalyst Mismatch: The solvent's polarity plays a critical role in stabilizing the palladium catalyst and the reaction intermediates.[6] For instance, less polar solvents like toluene or dioxane are often well-suited for catalysts like Pd(PPh₃)₄, while highly polar solvents may be better for ionic pre-catalysts.[6] An incompatible solvent can lead to catalyst decomposition (formation of palladium black) and reduced catalytic activity.
-
Presence of Oxygen: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it.[4] Solvents should be properly degassed prior to use to remove dissolved oxygen.[4]
Q2: I am observing significant formation of a homocoupled product (Ar-Ar from my boronic acid). How can I minimize this side reaction?
Homocoupling of boronic acids is a common byproduct that reduces the yield of the desired cross-coupled product.[7] This side reaction is often promoted by the presence of oxygen and certain Pd(II) species.[1][7]
-
Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4] This minimizes the presence of oxygen, which is a key culprit in promoting homocoupling.[7]
-
Choice of Palladium Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, as the latter can be more prone to inducing homocoupling under certain conditions.[7]
-
Base and Solvent Considerations: While not the primary driver, the reaction environment can play a role. In some cases, using anhydrous conditions can suppress certain pathways that lead to homocoupling.[8]
Q3: My reaction involves a sterically hindered boronic acid and/or aryl halide, and the reaction is very slow or gives no product. What modifications to the base and solvent system should I consider?
Sterically demanding substrates present a significant challenge for the Suzuki-Miyaura coupling.[9]
-
Stronger, Non-Nucleophilic Bases: For sterically hindered couplings, stronger bases are often required to facilitate the transmetalation step.[10] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[11] The "cesium effect" is a well-documented phenomenon where Cs₂CO₃ can accelerate reactions involving hindered substrates.[11]
-
High-Boiling Point Solvents: To overcome the higher activation energy associated with sterically hindered substrates, higher reaction temperatures are often necessary.[12] Solvents like toluene, xylene, or DMF are suitable for this purpose.[7][13]
-
Specialized Ligands: While not a base or solvent, it is crucial to note that sterically demanding couplings almost always require specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to promote efficient oxidative addition and reductive elimination.[9][10]
Q4: My substrate contains a base-labile functional group (e.g., an ester). How do I choose a suitable base to avoid decomposition?
Protecting sensitive functional groups is a common challenge in complex molecule synthesis.
-
Mild Inorganic Bases: Weaker inorganic bases are the first choice for substrates with base-sensitive functionalities.[1] Potassium carbonate (K₂CO₃) is a widely used and effective option.[1] Sodium bicarbonate (NaHCO₃) is even milder, though it may lead to slower reaction rates.
-
Potassium Fluoride (KF): In cases where even mild carbonate bases are problematic, powdered potassium fluoride (KF) can be an excellent alternative, particularly under anhydrous conditions.[14] It is known to activate the boronic acid without promoting hydrolysis of sensitive groups like esters.[14]
-
Organic Bases: Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, but they are generally less common and their effectiveness can be substrate-dependent.[11][15]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the selection and role of bases and solvents in Suzuki-Miyaura reactions.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
The base plays a pivotal role in the catalytic cycle, primarily in the transmetalation step.[11] There are two widely accepted mechanistic pathways for its action:[11][16]
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[1][17] This negatively charged boronate species is significantly more reactive and readily transfers its organic group to the palladium(II) center.[16]
-
Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[16][18]
The operative pathway can depend on the specific base, solvent, and substrates used.[11] However, the formation of a more reactive boron species is the key outcome.[17]
Q2: Should I use aqueous or anhydrous conditions for my Suzuki reaction?
The choice between aqueous and anhydrous conditions depends on several factors, including the stability of your substrates and the specific base being used.
-
Aqueous Conditions: The addition of water is very common in Suzuki reactions and serves multiple purposes. It can help to dissolve inorganic bases like K₂CO₃ and K₃PO₄, facilitating their interaction with the organoboron species.[7][13] For some systems, water is believed to accelerate the transmetalation step.[6] Many modern, highly efficient Suzuki protocols are performed in solvent mixtures containing water, such as THF/water or dioxane/water.[19][20][21]
-
Anhydrous Conditions: Anhydrous conditions are preferred when dealing with substrates that are sensitive to hydrolysis.[22] More importantly, anhydrous conditions can significantly suppress the protodeboronation side reaction, which is often water-mediated.[8][22] When running reactions under anhydrous conditions, it is crucial to select a base that has some solubility in the organic solvent, such as potassium t-butoxide (KOtBu) or potassium trimethylsilanolate (KOTMS).[22]
Q3: How do I select the optimal solvent for my Suzuki reaction?
The ideal solvent should effectively solubilize the reactants and the palladium catalyst while being stable at the required reaction temperature. Common solvents for Suzuki reactions can be broadly categorized:[7]
| Solvent Category | Examples | Key Characteristics & Applications |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF | Good general-purpose solvents, often used with water as a co-solvent.[7] |
| Aromatic Hydrocarbons | Toluene, Xylenes | Higher boiling points, suitable for less reactive substrates requiring more thermal energy.[7] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly polar, excellent at dissolving a wide range of reactants, but can be difficult to remove during workup.[7] |
| Alcohols | n-Butanol, Ethanol | Can act as both a solvent and a weak base in some cases; often used in "greener" protocols.[7] |
The choice is often empirical, and screening a few different solvent systems is a standard part of reaction optimization.[23]
Q4: Can you provide a general starting protocol for a Suzuki-Miyaura coupling reaction?
While every reaction requires specific optimization, the following protocol serves as a robust starting point for many common couplings.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Q5: What are the advantages of using boronic esters instead of boronic acids?
Boronic esters, such as the commonly used pinacol esters, offer several practical advantages over their corresponding boronic acids:[24]
-
Enhanced Stability: Boronic esters are generally more stable and less prone to decomposition pathways like protodeboronation and oxidation.[24] This leads to a longer shelf-life and more consistent reaction outcomes.[3]
-
Ease of Handling and Purification: They are often crystalline solids that are easier to handle and can be purified by standard techniques like column chromatography.[24]
-
Controlled Release: In some cases, boronic esters are thought to slowly hydrolyze in situ to the more reactive boronic acid, which can be beneficial in preventing high concentrations of the boronic acid that might lead to side reactions.[5][8]
The trade-off is that boronic esters can sometimes be less reactive than the parent boronic acids, potentially requiring higher temperatures or longer reaction times.[24]
Visualizing Key Concepts
To further clarify the intricate processes involved in the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a decision-making workflow for optimizing your reaction conditions.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination. The crucial role of the base in activating the boronic acid to form the more reactive boronate species is also depicted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 24. benchchem.com [benchchem.com]
Impact of steric hindrance in Suzuki coupling with ortho-substituted boronic acids.
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for navigating one of the more challenging frontiers of cross-coupling chemistry: the Suzuki-Miyaura reaction involving ortho-substituted boronic acids. The formation of biaryl bonds is fundamental to modern synthesis, yet steric congestion around the reaction centers can dramatically impede success. This guide is structured as a conversation, addressing the common questions and troubleshooting scenarios we encounter from researchers in the field. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind these solutions, empowering you to rationalize and overcome challenges in your own work.
Frequently Asked Questions (FAQs): Understanding the Steric Challenge
Question: My standard Suzuki coupling protocol is failing with my 2,6-dimethylphenylboronic acid. What is the primary reason for this?
Answer: The most common point of failure in Suzuki couplings with sterically demanding substrates, such as those with ortho-substituents, is the transmetalation step of the catalytic cycle.[1][2] For the C-C bond to form, the organic group from the boron atom must be transferred to the palladium center. The bulky ortho-substituents on your boronic acid physically obstruct the approach of the boronate complex to the palladium catalyst. This steric clash raises the activation energy of this crucial step, slowing it down dramatically or preventing it altogether.
A secondary, but related, issue can be a slower rate of reductive elimination, the final step where the new biaryl product is released from the palladium center. The newly formed biaryl product is itself sterically bulky, and its conformation can hinder the catalyst's ability to collapse and release the molecule, thereby slowing catalyst turnover.
Question: How exactly does steric hindrance impact the key steps of the catalytic cycle?
Answer: To visualize this, let's first look at the standard catalytic cycle. The process involves an intricate dance of coordination and redox changes at the palladium center.
Caption: The standard Suzuki-Miyaura catalytic cycle.
Now, let's introduce an ortho-substituted boronic acid.
Caption: Steric clash impeding the transmetalation step.
As the diagram illustrates, the bulky groups on the boronic acid create a "steric shield" around the boron center. This makes it difficult for the palladium and boron complexes to achieve the necessary proximity and geometry for the aryl group transfer to occur efficiently.
Question: What are the most common side reactions I should look for when my hindered coupling is not working?
Answer: When the desired cross-coupling is slow, side reactions become more prevalent. The two most common culprits are:
-
Protodeboronation: This is the protonolysis of the C-B bond, where the boronic acid or ester reacts with a proton source (often water or alcohol solvents) to replace the boronic acid group with a hydrogen atom. This consumes your starting material without forming the product. Using more stable boronic esters, such as pinacol or MIDA esters, can significantly mitigate this issue.[3]
-
Homocoupling: You may observe the formation of biaryl products derived from coupling two of the same starting materials (e.g., Ar-Ar from Ar-X, or Ar'-Ar' from Ar'-B(OH)2). This is often more of an issue with the organoboron reagent and can be influenced by the presence of oxygen and the specific palladium catalyst system used.
Troubleshooting Guide: From Problem to Solution
Problem 1: My reaction shows low to no conversion, and I recover most of my starting materials.
This is the classic symptom of a kinetically slow reaction, most likely due to the steric hindrance issues discussed above. The solution lies in fundamentally changing the catalytic system to one designed for hindered substrates.
Solution A: Re-evaluate Your Catalyst and Ligand System
Standard ligands like PPh3 are often inadequate for these transformations. You need ligands that are both bulky and highly electron-donating.
-
Why Bulky? Bulky ligands promote the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. They also create a "pocket" around the palladium that can help facilitate the difficult reductive elimination of the bulky biaryl product.
-
Why Electron-Donating? Electron-rich ligands increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate of oxidative addition into the Ar-X bond.[2] It also helps to stabilize the resulting Pd(II) intermediate.
Recommended Ligand Classes:
| Ligand Class | Examples | Key Features & Rationale |
| Bulky Biarylphosphines | SPhos, RuPhos, XPhos | Considered the gold standard for many hindered couplings. Their steric profile and strong σ-donating ability accelerate both oxidative addition and reductive elimination.[4] |
| Dialkylphosphines | tBu3P, (t-Bu)PCy2 | Extremely electron-rich and sterically demanding. Highly effective but can be air-sensitive.[1][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, Acenaphtho-imidazolylidene | Strong σ-donors that form very stable bonds with palladium. The "flexible steric bulk" of some NHCs can adapt to accommodate hindered substrates.[6] |
| Specialized Ligands | AntPhos, BI-DIME | Specifically designed for extremely demanding couplings, such as the formation of tetra-ortho-substituted biaryls.[7][8] |
Solution B: Optimize Your Base and Solvent
The choice of base and solvent is not trivial; they work in concert with the catalyst to enable the reaction.
-
Base: A strong, non-nucleophilic base is required to form the active boronate species [Ar-B(OH)3]-, which is much more reactive in transmetalation than the neutral boronic acid.[1] For hindered substrates, stronger bases are often needed.
-
Common Choices: K3PO4, Cs2CO3, K2CO3.
-
For Tough Cases: Stronger bases like NaOtBu or KOtBu can be effective, but may introduce compatibility issues with sensitive functional groups.[6]
-
-
Solvent: The solvent must solubilize the reagents and catalyst, but it also plays a role in the reaction mechanism.
-
Aprotic Polar Solvents: Dioxane, THF, and 2-MeTHF are excellent choices. They are often used with a small amount of water, which can be crucial for dissolving the base and facilitating the formation of the active boronate.[9][10]
-
Apolar Solvents: Toluene is also widely used, often in a biphasic system with water.
-
Problem 2: My main side product is the deboronated arene from my boronic acid.
This indicates that protodeboronation is occurring faster than the desired cross-coupling.
Solution A: Switch to a More Stable Boron Reagent
Boronic acids are in equilibrium with their anhydrides (boroxines) and are susceptible to decomposition. Converting them to boronic esters provides a significant stability boost.
-
Pinacol Esters (Bpin): Readily available or easily synthesized. They are much more resistant to protodeboronation than the corresponding boronic acids.
-
N-methyliminodiacetic acid (MIDA) Boronates: Exceptionally stable, crystalline solids that are inert to many reaction conditions, including chromatography.[3] They release the boronic acid in situ under the basic conditions of the Suzuki coupling, minimizing the time the reactive species is exposed to potential degradation pathways.
Solution B: Rigorously Control Reaction Conditions
-
Minimize Water: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. If using a boronic acid, try running the reaction under nearly anhydrous conditions with a base like KF.
-
Degas Thoroughly: Remove all oxygen from the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can promote side reactions, including homocoupling and catalyst degradation. A case study on process scale-up even found that a carefully controlled, low level of oxygen could be beneficial, but this is difficult to manage at lab scale and rigorous deoxygenation is the standard starting point.[11]
Experimental Protocols
Protocol 1: General Starting Point for Hindered Suzuki Coupling
This protocol is a robust starting point for coupling an ortho-substituted boronic acid with an aryl bromide.
-
Reagent Preparation: To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the ortho-substituted boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely ground K3PO4 (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Advanced Protocol for Extremely Hindered Couplings (e.g., Tetra-ortho-substituted Biaryls)
This protocol uses a more specialized catalyst system for particularly challenging substrates.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium precursor (e.g., Pd2(dba)3, 0.01 mmol, 1 mol% Pd) and the specialized ligand (e.g., AntPhos, 0.022 mmol, 2.2 mol%) to a vial with degassed toluene (2 mL). Stir for 30 minutes.[8]
-
Reagent Preparation: In a separate oven-dried Schlenk flask, add the hindered aryl halide (1.0 mmol, 1.0 equiv), the hindered boronic ester (1.5 mmol, 1.5 equiv), and a strong base such as NaOtBu (2.5 mmol, 2.5 equiv).
-
Reaction Assembly: Transfer the pre-formed catalyst solution to the Schlenk flask via cannula.
-
Reaction Execution: Seal the flask and heat to 110 °C. Monitor the reaction by GC/MS or LC/MS.
-
Workup: Follow the workup procedure described in Protocol 1, exercising caution with the strongly basic reaction mixture.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
Technical Support Center: Troubleshooting Reactant Solubility in Suzuki Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter one of the most common hurdles in this powerful C-C bond-forming reaction: poor reactant solubility. Incomplete dissolution of an aryl halide, boronic acid/ester, or base can lead to sluggish reactions, low yields, and inconsistent results.
As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying causality behind each troubleshooting strategy. This guide moves from foundational FAQs for quick problem-solving to in-depth guides for more persistent challenges, ensuring every protocol is a self-validating system grounded in robust scientific principles.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common solubility-related queries, providing quick and actionable solutions.
Q1: My reaction mixture is a slurry at room temperature before I add the catalyst. Is this acceptable?
A1: Not ideally. While some Suzuki reactions can proceed in a slurry, especially with highly active catalysts, poor solubility at the outset is a primary indicator of a potentially slow or incomplete reaction.[1] The reaction rate is fundamentally dependent on the concentration of species in the solution phase. If your reactants are not dissolved, their effective concentration is near zero, hindering the catalytic cycle.
Initial Steps:
-
Gentle Heating: Before adding the palladium catalyst, try warming the mixture of substrates, base, and solvent (e.g., to 40-60 °C) with vigorous stirring to see if the solids dissolve. Many reactants that are insoluble at room temperature will dissolve at the reaction's target temperature (e.g., 80-110 °C).[1]
-
Solvent Volume: Ensure you are not using too little solvent. While high concentration is often desired, it can be detrimental if it prevents dissolution. Try decreasing the concentration from 0.5 M to 0.1 M to see if solubility improves.
Q2: I'm using a standard solvent like Toluene/THF with an aqueous base, but my organic starting materials remain undissolved. What should I try next?
A2: This is a classic biphasic system challenge where the polarity of your organic solvent may be insufficient for your substrates. While toluene and THF are excellent for many Suzuki couplings, highly polar or functionalized substrates may require a different approach.[2][3]
Recommendations:
-
Introduce a Co-Solvent: Adding a more polar aprotic solvent like 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF) can significantly enhance the solubility of polar organic reactants without drastically changing the reaction's nature.[3][4]
-
Switch to a Polar Aprotic Solvent: For very polar substrates, switching the primary solvent to something like dimethylformamide (DMF) or acetonitrile (MeCN) might be necessary.[3][5] However, be aware that these solvents can be difficult to remove during workup and may influence catalyst activity.[3][6]
-
Consider a Phase-Transfer Catalyst (PTC): If the issue is bringing the aqueous base and organic reactants together, a PTC is an excellent solution. See the in-depth guide in Part 2.[7]
Q3: How does adding water to my reaction help with solubility? It seems counterintuitive for organic reactants.
A3: Water plays two crucial roles in many Suzuki coupling protocols.[8] First, it is an excellent solvent for the inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) that are essential for activating the boronic acid for transmetalation.[1] Second, the presence of water can help solubilize highly polar boronic acids and facilitate the formation of the active boronate species.[8] The reaction often runs as a biphasic mixture, where the key chemical transformations occur at the interface of the organic and aqueous layers or are facilitated by transport between them.[9][10]
Q4: My inorganic base is just sitting at the bottom of the flask. How can the reaction work?
A4: This is expected in a biphasic Suzuki reaction. The base does not need to be fully dissolved in the organic layer. Its role is primarily in the aqueous phase or at the liquid-liquid interface. The key is to ensure there is sufficient interaction between the two phases.
Causality & Solution: Vigorous stirring is critical.[8] A high stirring rate creates an emulsion, maximizing the surface area between the organic and aqueous phases. This allows the boronic acid (in the organic phase) to interact with the hydroxide or carbonate ions (from the base in the aqueous phase) to form the activated boronate, which can then engage with the palladium catalyst.
Q5: Can I just increase the temperature until everything dissolves?
A5: While increasing the temperature is a valid strategy to improve solubility, it must be done cautiously.[11][12]
-
Advantages: Higher temperatures increase the solubility of most organic compounds and can accelerate the rate of all steps in the catalytic cycle.[11]
-
Risks:
-
Catalyst/Ligand Decomposition: Many palladium-phosphine ligand complexes are not stable at very high temperatures (e.g., >120 °C), leading to catalyst death and a stalled reaction.[1]
-
Substrate Degradation: Your starting materials or product may not be stable at elevated temperatures.
-
Side Reactions: Higher temperatures can promote undesirable side reactions, such as protodeboronation (hydrolysis of the boronic acid).[1]
-
Recommendation: Screen a range of temperatures (e.g., 80 °C, 100 °C, 110 °C) to find the optimal balance between solubility and stability.[1] If a very high temperature is required, ensure you are using a robust, thermally stable ligand system, such as those developed by Buchwald (e.g., SPhos, XPhos).[1][13]
Part 2: In-Depth Troubleshooting Guides
For persistent solubility issues, a more systematic approach is required. These guides provide detailed protocols and the scientific rationale for advanced strategies.
Guide 1: Strategic Solvent Selection & Co-Solvent Systems
The choice of solvent is arguably the most critical parameter for resolving solubility issues. While the Suzuki reaction is famously tolerant of many solvents, performance can vary dramatically.[14]
Understanding Solvent Classes:
-
Nonpolar/Slightly Polar (Toluene, Dioxane, THF, 2-MeTHF): The workhorses of Suzuki coupling. Excellent for dissolving nonpolar to moderately polar aryl halides and boronic acids. They create a distinct biphasic system with aqueous bases.[2][3]
-
Polar Aprotic (DMF, DMSO, Acetonitrile, Acetone): Used for highly polar or heteroaromatic substrates that have poor solubility in ethers or aromatic hydrocarbons.[3][6] They can sometimes create a homogeneous solution with the aqueous base, altering the reaction mechanism. Protic solvents can stabilize charged intermediates, which may be beneficial in some cases.[15][16][17]
-
Polar Protic (Ethanol, Isopropanol, Water): Often used as co-solvents with an organic solvent.[18] Running reactions in pure water is possible with water-soluble catalysts or substrates but can be challenging for typical hydrophobic reactants.[19][20]
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Applications & Considerations |
| Toluene | Aromatic | 111 | 2.4 | Standard for nonpolar substrates; good temperature range.[2] |
| 1,4-Dioxane | Ether | 101 | 2.2 | Good for a wide range of substrates; often used with water.[2] |
| Tetrahydrofuran (THF) | Ether | 66 | 7.5 | Lower boiling point, useful for mild reactions.[2] |
| 2-MeTHF | Ether | 80 | 6.2 | "Greener" alternative to THF with a higher boiling point and better phase separation from water.[4][21] |
| Acetonitrile (MeCN) | Nitrile | 82 | 37.5 | Good for polar substrates; can influence reaction selectivity.[3][6] |
| Dimethylformamide (DMF) | Amide | 153 | 38.3 | Excellent solvating power for difficult substrates; high boiling point can be hard to remove.[2][3][5] |
| Ethanol/Water | Protic Mixture | ~80-100 | Variable | "Green" solvent system, effective for certain substrates, especially with hydrophilic properties.[18][22] |
-
Setup: In parallel vials, place your aryl halide, boronic acid/ester, and base.
-
Solvent Addition: To each vial, add a different solvent system. Test a range of polarities:
-
Vial 1: Toluene/H₂O (5:1)
-
Vial 2: Dioxane/H₂O (5:1)
-
Vial 3: 2-MeTHF/H₂O (5:1)
-
Vial 4: DMF/H₂O (5:1)
-
-
Solubility Test: Stir all vials at room temperature for 15 minutes, then heat to 80 °C for 15 minutes. Visually inspect for the best dissolution.
-
Reaction Test: To the most promising systems, add the degassed catalyst/ligand solution. Run the reactions for a set time (e.g., 4 hours) and analyze by TLC, GC-MS, or LC-MS to determine the optimal solvent for yield and purity.[1]
A logical decision-making process for solvent choice.
Caption: Decision tree for troubleshooting solvent selection.
Guide 2: Overcoming Immiscibility with Phase-Transfer Catalysis (PTC)
In a biphasic system, the reaction can be limited by the slow migration of reactants between the aqueous and organic layers. A phase-transfer catalyst (PTC) acts as a shuttle, solving this problem.[7][23]
Mechanism of Action: A typical PTC, like Tetrabutylammonium Bromide (TBAB) or Aliquat® 336, is a quaternary ammonium salt with a lipophilic exterior (the alkyl chains) and a cationic center.[24] The cationic head can pair with an anion from the aqueous phase (e.g., OH⁻ or CO₃²⁻ from the base) and transport it into the organic phase. This "organic-soluble base" can then efficiently deprotonate the boronic acid to form the active boronate species directly where it is needed, dramatically accelerating the reaction.[9][10]
Visualizing the role of a PTC in a biphasic reaction.
Caption: PTC shuttles the base anion into the organic phase.
| Catalyst | Chemical Name | Structure | Key Properties |
| TBAB | Tetrabutylammonium Bromide | (C₄H₉)₄N⁺Br⁻ | Common, effective, and economical. Good for moderate temperatures.[7] |
| Aliquat® 336 | Tricaprylylmethylammonium Chloride | [CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻ | Highly lipophilic (organophilic), excellent thermal stability for high-temp reactions (>120 °C).[24] |
-
Reaction Setup: To your reaction vessel, add the aryl halide, boronic acid, organic solvent (e.g., Toluene), and aqueous base (e.g., 2M K₂CO₃).
-
Add PTC: Add the phase-transfer catalyst. A typical loading is 1-10 mol% relative to the limiting reagent. Start with 5 mol%.
-
Degas: Thoroughly degas the mixture with an inert gas (Argon or Nitrogen).
-
Add Palladium Catalyst: Add the palladium precatalyst and ligand.
-
Heat and Stir: Heat the reaction to the desired temperature (e.g., 90-110 °C) with vigorous stirring. The presence of the PTC should result in a significant rate enhancement compared to the reaction without it.[9]
-
Monitor: Track the reaction progress by TLC, GC-MS, or LC-MS.
Guide 3: Addressing Extremely Poor Solubility
When substrates are so insoluble that even aggressive solvent screening and PTCs fail, unconventional methods are required. This is often the case with large, planar polyaromatic compounds or pigments.[25][26]
Strategy 1: High-Temperature Ball Milling (Mechanochemistry)
For substrates that are virtually insoluble in all common solvents, a solvent-free approach may be the only option.[26][27] High-temperature ball milling is a mechanochemical technique where the reactants are combined as solids with the catalyst and base in a milling jar containing steel balls.[25]
-
Principle: The kinetic energy from the milling process breaks down the crystal lattice of the solids, generates fresh reactive surfaces, and provides the activation energy for the reaction to occur in the solid state.[28] Heating the milling vessel simultaneously can further accelerate the reaction.[25]
-
Application: This technique has been successfully used to perform Suzuki couplings on insoluble organic pigments that do not react under any conventional solution-based conditions.[26][27] This powerful method can provide access to novel chemical structures that were previously inaccessible.[25]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. aidic.it [aidic.it]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 23. researchgate.net [researchgate.net]
- 24. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 25. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 26. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Masking Boronic Acids for Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for utilizing masked boronic acids, particularly N-methyliminodiacetic acid (MIDA) boronates, to enhance the stability and reliability of your Suzuki-Miyaura cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of boronic acid instability and the rationale for using protecting groups.
Q1: Why are my standard boronic acids often unreliable or show inconsistent performance?
A: Free boronic acids, especially complex derivatives like 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are inherently unstable.[1][2] They are susceptible to several degradation pathways that can compromise your reaction's yield and reproducibility:
-
Protodeboronation: This is a major side reaction where the C–B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1][3] This is often accelerated by the basic and heated conditions of the Suzuki coupling.[1]
-
Oxidation: The presence of oxygen can lead to the oxidation of the boronic acid to the corresponding alcohol, permanently removing it from the catalytic cycle.[1][4]
-
Trimerization: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[5] While often still reactive, this complicates accurate quantification and can affect reaction kinetics.
These degradation pathways lead to a short benchtop shelf-life and in-situ decomposition during the reaction, which is often faster than the desired cross-coupling, resulting in low yields.[1]
Q2: What are "masked" boronic acids and how do they solve these stability issues?
A: Masking involves converting the boronic acid into a more stable derivative using a protecting group. These derivatives shield the reactive boronic acid moiety from degradation. The most effective strategies involve forming boronate esters or complexes that rehybridize the boron's empty p-orbital, reducing its Lewis acidity and reactivity.[6][7]
Key examples include:
-
Pinacol Esters: A very common strategy, offering better stability than free boronic acids.[5][8]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable due to the formation of a dative bond from the MIDA nitrogen to the boron atom.[9] This intramolecular coordination makes them robustly stable to air, moisture, and even silica gel chromatography, a feat not possible with free boronic acids.[6][10][11]
-
Organotrifluoroborates (R-BF₃K): These crystalline salts also offer enhanced stability.[9]
Q3: What makes MIDA boronates particularly effective for challenging Suzuki couplings?
A: MIDA boronates offer a unique combination of extreme stability and controlled reactivity, a concept pioneered by Prof. Martin Burke's group.[6]
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[7][10] This allows for reliable storage, accurate dosing, and purification via standard column chromatography.[6][11]
-
"Slow-Release" Mechanism: While stable under anhydrous conditions, MIDA boronates can be deprotected in situ using a mild aqueous base (e.g., K₃PO₄).[10] This deprotection is gradual, maintaining a very low, steady-state concentration of the highly reactive (and unstable) free boronic acid in the reaction mixture.[1][6]
-
Suppression of Side Reactions: The slow-release mechanism is crucial. By keeping the concentration of the free boronic acid low, it favors the desired cross-coupling over competing decomposition pathways like protodeboronation and homocoupling.[6][12] This is especially beneficial when coupling with less reactive partners like aryl chlorides.[1][2]
The table below summarizes the key differences:
| Feature | Free Boronic Acid | Pinacol Boronate | MIDA Boronate |
| Air/Moisture Stability | Poor to moderate; prone to degradation[1][2] | Moderate; can hydrolyze[8] | Excellent; indefinitely benchtop stable[10] |
| Chromatography Stability | Unstable[5] | Generally stable[5] | Excellent; routinely purified on silica[6][11] |
| Reactivity Control | Uncontrolled; high initial concentration | Uncontrolled | Controlled via slow-release deprotection[1][6] |
| Key Advantage | Commercially available | Improved handling over free acid | Extreme stability, slow-release, enables iterative coupling[10] |
| Deprotection | N/A | Often used directly; can be hydrolyzed | Mild aqueous base (e.g., K₃PO₄, NaOH)[10] |
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q4: My Suzuki reaction with a MIDA boronate is sluggish or fails completely. What's the first thing to check?
A: The most common cause of failure is incomplete or failed deprotection . MIDA boronates are unreactive in Suzuki coupling until the protecting group is cleaved.[13]
-
Check Your Base and Water: The deprotection is a hydrolysis reaction. Ensure you are using an aqueous base as specified in the protocol (e.g., K₃PO₄ in a dioxane/H₂O mixture).[1] Anhydrous conditions will prevent deprotection and the reaction will not proceed.[13]
-
Base Strength Matters: While strong bases like 1M NaOH will cause rapid deprotection, the "slow-release" protocols are optimized with milder bases like K₃PO₄.[1] Ensure the base is fresh and of high purity.
-
Catalyst Integrity: As with any Suzuki reaction, ensure your palladium catalyst and phosphine ligands are active and have not been deactivated by oxygen. Use properly degassed solvents.[3][14]
Q5: I'm seeing significant amounts of protodeboronation (replacement of the boronate with -H) despite using a MIDA boronate. Why?
A: This indicates that the rate of boronic acid release is exceeding the rate of cross-coupling. The liberated, unstable boronic acid is lingering and decomposing before it can be consumed by the palladium catalyst.
-
Sub-optimal Catalyst Performance: If the catalytic cycle is slow (e.g., due to a challenging substrate or a partially deactivated catalyst), the slowly released boronic acid has more time to decompose. Consider screening different ligands or using a more active pre-catalyst.[14][15]
-
Incorrect Base/Solvent System: The "slow-release" is a finely tuned equilibrium. Using a base that is too strong or too much water can accelerate the release beyond the optimal rate. Stick to established protocols, such as K₃PO₄ in a 5:1 dioxane/H₂O system at 60 °C, which promotes a continuous release over several hours.[1]
-
Slow Coupling Partner: When coupling with very unreactive electrophiles (e.g., electron-rich aryl chlorides), the transmetalation step can be slow. The released boronic acid may decompose before this step can occur.[1][2] Ensure your catalyst system is optimized for such challenging partners.
Q6: My MIDA boronate is poorly soluble in the reaction solvent. What should I do?
A: This is not uncommon, as MIDA boronates are often highly crystalline.[10][11] The reaction is typically heterogeneous, and the gradual dissolution of the MIDA boronate as it is consumed is part of the process.
-
Do Not Increase Temperature Excessively: While gentle heating (e.g., 60-80 °C) is standard, excessive heat might accelerate boronic acid decomposition once it's released.[1]
-
Ensure Proper Stirring: Vigorous stirring is essential to maintain a good suspension and facilitate the dissolution and subsequent hydrolysis at the liquid-solid interface.
-
Solvent Choice: While dioxane/water is common, other solvent systems like DMF/isopropanol have been used for specific substrates, such as 2-pyridyl MIDA boronates.[2] If solubility is a major issue, a solvent screen may be necessary, but always ensure it's compatible with the aqueous base required for deprotection.
Q7: How can I confirm that my MIDA boronate was synthesized correctly and is pure?
A: MIDA boronates have distinct analytical signatures.
-
NMR Spectroscopy: In ¹H NMR, you should see characteristic singlets for the N-Me group (around 2.8 ppm in CDCl₃) and the two equivalent CH₂ groups of the MIDA ligand (two doublets or an AB quartet around 3.2-4.2 ppm). ¹¹B NMR should show a peak characteristic of a tetracoordinate boron species (typically around 10-12 ppm).
-
Chromatography & Crystallinity: A key advantage of MIDA boronates is their stability on silica gel.[6][10] They should appear as a single, well-defined spot on a TLC plate. They are also typically highly crystalline solids, which distinguishes them from often amorphous free boronic acids.[11]
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Synthesis of a Phenyl MIDA Boronate
This protocol is adapted from milder methods using MIDA anhydride, which avoids the harsh, high-temperature dehydrative conditions of earlier methods.[11][16][17]
Reagents:
-
Phenylboronic acid (1.0 equiv)
-
MIDA anhydride (1.1 equiv)
-
Anhydrous dioxane or THF
-
Silica gel for purification
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add phenylboronic acid and MIDA anhydride.
-
Add anhydrous dioxane (or THF) to create a slurry (approx. 0.5 M concentration).
-
Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen) and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient. The MIDA boronate is stable to these conditions.[11]
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the MIDA boronate as a white, crystalline solid.
Protocol 2: Slow-Release Suzuki Coupling using a MIDA Boronate
This protocol is a general procedure for coupling an aryl MIDA boronate with an aryl chloride, adapted from established slow-release methods.[1][2]
Reagents:
-
Aryl MIDA Boronate (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, 4-10 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Degassed Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add the aryl MIDA boronate, aryl chloride, K₃PO₄, palladium precatalyst, and ligand.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS until the aryl chloride is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key concepts in MIDA boronate chemistry.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Researcher's Guide to Boronic Acids vs. Boronate Esters in Suzuki Coupling: A Comparative Analysis of Reactivity and Stability
For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] A pivotal decision in designing these reactions is the choice of the organoboron nucleophile. This guide provides an in-depth, objective comparison of the two most common classes of these reagents: boronic acids and their corresponding boronate esters. We will explore the fundamental trade-offs between reactivity and stability, delve into the mechanistic nuances that govern their performance, and provide practical, data-driven insights to inform your experimental design.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The central difference between boronic acids and boronate esters is a classic chemical trade-off. Understanding this balance is critical to selecting the optimal reagent for a specific synthetic challenge.
-
Boronic Acids (R-B(OH)₂): The High-Reactivity Standard Boronic acids are generally the more reactive coupling partners in Suzuki reactions, often leading to faster reaction times and higher yields under optimized conditions.[3][4][5] This enhanced reactivity stems from the Lewis acidic nature of the sp²-hybridized boron atom.[3][6] The presence of the hydroxyl groups facilitates the crucial transmetalation step of the catalytic cycle, a point we will explore mechanistically later. However, this reactivity comes at a significant cost: stability. Boronic acids are notoriously susceptible to several decomposition pathways:
-
Protodeboronation: The cleavage of the C–B bond by a proton source, replacing it with a C–H bond, is a common and often unavoidable side reaction, particularly with electron-rich or heteroaromatic systems.[3][4][7]
-
Oxidation: The C–B bond can be oxidatively cleaved, converting the boronic acid into an alcohol or phenol, which can be a major issue during storage and under reaction conditions.[3][8]
-
Trimerization (Anhydride Formation): Boronic acids can lose water to form cyclic trimers known as boroxines. While boroxines are often competent in cross-coupling, this process complicates stoichiometry and characterization.[9]
-
-
Boronate Esters: The Stable and Versatile Workhorse Boronate esters, such as the widely used pinacol esters, offer a robust solution to the stability issues of boronic acids.[3][4] By replacing the hydroxyl groups with an alkyl diol, the boron center becomes sterically shielded and less Lewis acidic, significantly retarding decomposition.[10] This makes them:
-
Highly Stable: Often bench-stable, crystalline solids that are resistant to protodeboronation and oxidation.[3][4]
-
Easy to Handle and Purify: Their stability allows for routine purification by column chromatography and simplifies handling and long-term storage.[3][4]
-
Ideal for Multi-Step Synthesis: Their robustness makes them the preferred choice when the boron moiety must survive multiple synthetic steps before the final coupling.[3]
-
The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[3]
Mechanistic Insights: The Critical Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent directly impacts the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium center.
The generally accepted catalytic cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar²) is transferred from the boron reagent to the Pd(II) center, displacing the halide. This is the rate-determining step in many cases and where the difference between boronic acids and esters is most pronounced.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
For boronic acids, the base plays a crucial role by coordinating to the empty p-orbital of the boron to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[2][11] This activated boronate species is believed to be the active participant in transmetalation.
For boronate esters, the mechanism has been a subject of debate. The prevailing view is that many esters, particularly under the aqueous basic conditions common to Suzuki couplings, first hydrolyze in situ to release the more reactive boronic acid.[3][12] However, recent kinetic, structural, and computational studies have provided compelling evidence that boronate esters can and do transmetalate directly without prior hydrolysis.[12][13] In some cases, certain esters (like glycol boronic esters) were found to transmetalate significantly faster than the corresponding boronic acid.[12] This highlights that the diol backbone of the ester is not merely a passive protecting group but can actively modulate reactivity.
Advanced Boronate Esters: Expanding the Toolbox
The limitations of simple boronic acids have driven the development of specialized boronate esters with unique properties.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, sp³-hybridized esters.[14] They are unreactive under standard anhydrous cross-coupling conditions but can be easily deprotected with a mild aqueous base to release the free boronic acid.[6][14] This "on/off" switch for reactivity makes MIDA boronates invaluable for iterative cross-coupling (ICC), a powerful strategy for the controlled, sequential synthesis of complex small molecules from a set of bifunctional building blocks.[6][15]
-
Potassium Organotrifluoroborates (R-BF₃K): These reagents are not esters but are another class of highly stable, crystalline, and easily handled organoboron compounds.[16] They are generally less prone to protodeboronation than boronic acids.[2][17] In the reaction, they are believed to act as a "slow-release" source of the boronic acid via hydrolysis, which can be beneficial for minimizing side reactions.[7][18]
Quantitative Performance Comparison
To aid in reagent selection, the following table summarizes the key performance characteristics of boronic acids versus their pinacol boronate ester counterparts.
| Parameter | Boronic Acids | Boronate Esters (Pinacol) | Rationale & Causality |
| Reactivity | Generally Higher / Faster | Generally Lower / Slower | The Lewis acidity of the B(OH)₂ group facilitates activation by base and subsequent transmetalation.[3][5] |
| Stability | Lower | Significantly Higher | Steric bulk and replacement of labile B-OH bonds with more robust B-O-C bonds reduces decomposition pathways.[3][4][10] |
| Handling/Storage | Often requires inert atmosphere and/or low temperatures.[4] | Typically bench-stable solids, easy to handle in air.[3][4] | Susceptibility to oxidation and hydrolysis/trimerization makes boronic acids less stable over time.[3][19] |
| Purification | Can be challenging; often not amenable to chromatography.[4] | Readily purified by standard column chromatography.[3][4] | The stability of esters allows them to withstand silica gel and common solvents without significant degradation. |
| Common Side Reactions | Protodeboronation, Oxidation, Homocoupling.[3][4][20] | Slower reaction rates can sometimes lead to catalyst degradation or side reactions with sensitive substrates over time. | The higher reactivity and inherent instability of the C-B bond in boronic acids make them more prone to undesired pathways. |
| Use Case | Rapid couplings, when the specific acid is known to be stable. | Multi-step synthesis, unstable substrates (e.g., 2-pyridyl), high-throughput screening, iterative cross-coupling (MIDA).[3][21] | The choice is dictated by whether stability or raw reaction speed is the primary concern for the specific application. |
Table 1: Comparative Performance Characteristics
The following table presents illustrative experimental data comparing a boronic acid and its pinacol ester in a typical Suzuki coupling.
| Boron Reagent | Reaction Time (h) | Yield (%) | Conditions |
| 4-methoxyphenylboronic acid | 2 | 95 | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C |
| 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 6 | 92 | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C |
Table 2: Illustrative Experimental Data. Data is representative and intended for comparative purposes. Actual results will vary based on substrates, catalyst, and conditions.
As the data illustrates, the boronic acid provides a slightly higher yield in a significantly shorter reaction time, while the boronate ester still delivers excellent results, albeit requiring a longer reaction period. This exemplifies the reactivity-stability trade-off in practice.
Experimental Protocol: A Self-Validating System
This generalized protocol for a Suzuki-Miyaura coupling can be adapted for either a boronic acid or a boronate ester.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Organoboron Reagent (Boronic Acid or Boronate Ester) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., aqueous 2M K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane) (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the organoboron reagent (1.2 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%). Add the degassed organic solvent (5 mL) via syringe.
-
Base Addition: Add the degassed aqueous base (1 mL of a 2M solution) via syringe.
-
Causality Note: The base is essential to activate the boronic acid (or the in situ generated boronic acid from the ester) to form the nucleophilic boronate species required for transmetalation.[11]
-
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Experimental Insight: Boronic acid reactions are typically complete within 1-4 hours. Boronate ester reactions may require 4-24 hours. Adjust reaction time accordingly.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Conclusion: Making an Informed Decision
The choice between a boronic acid and a boronate ester is not a matter of one being universally superior, but rather of selecting the right tool for the job.
-
Choose a boronic acid when you prioritize reaction speed and the specific reagent is known to be sufficiently stable for the duration of the reaction and storage.
-
Choose a boronate ester when stability is paramount. This is the case in multi-step syntheses, for inherently unstable organoboron structures (like many heteroaromatics), in automated or high-throughput workflows where reagent longevity is key, and when purification of the starting material is a concern.[3][4]
By understanding the fundamental principles of reactivity, stability, and the underlying reaction mechanism, researchers can make more informed decisions, leading to more efficient, reproducible, and successful Suzuki-Miyaura coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 17. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds via palladium-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis, profoundly impacting the pharmaceutical, agrochemical, and materials science industries.[1][2] The selection of the appropriate palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations.[3] This guide provides a comparative analysis of the major classes of palladium catalysts, offering insights into their performance, mechanistic nuances, and practical applications, supported by experimental data and detailed protocols.
The Landscape of Palladium Catalysis: An Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination.[4][5] The efficacy of the palladium catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. These ligands modulate the electronic and steric properties of the palladium, influencing the rates of the individual steps in the catalytic cycle and, consequently, the overall reaction outcome.[6]
The primary classes of palladium catalysts are categorized based on their ligand systems:
-
Palladium-Phosphine Catalysts: The traditional workhorses of cross-coupling chemistry.
-
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: A highly stable and reactive class of catalysts.
-
Palladacycles: Pre-catalysts with a stable palladium-carbon σ-bond.
-
Heterogeneous Palladium Catalysts: Including palladium nanoparticles, offering advantages in catalyst recovery and reuse.
This guide will delve into a comparative study of these catalyst classes for the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Homogeneous Palladium Catalysts: A Head-to-Head Comparison
Homogeneous palladium catalysts, being soluble in the reaction medium, generally offer high activity and selectivity.[7] The choice between different homogeneous systems is often dictated by the specific substrates and desired reaction conditions.
Palladium-Phosphine Catalyst Systems
Phosphine ligands have been instrumental in the development of palladium-catalyzed cross-coupling. Their steric and electronic properties can be finely tuned to optimize catalytic activity.
First-Generation Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): These are reliable choices for a range of substrates, particularly aryl iodides and bromides.[8] However, they may require higher catalyst loadings and temperatures for less reactive substrates like aryl chlorides.[9]
Buchwald Ligands and Precatalysts (Generations 1-6): The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized the field, enabling reactions at room temperature with low catalyst loadings, even for challenging substrates.[9][10]
-
G1 and G2 Precatalysts: Introduced enhanced stability and reactivity, allowing for the use of weaker bases and lower reaction temperatures.[11]
-
G3 and G4 Precatalysts: Offer improved solubility, stability, and accommodate bulkier ligands. G4 precatalysts also generate a more benign byproduct upon activation.[4][10]
-
G6 Precatalysts: These are oxidative addition complexes that provide even higher reactivity and stability.[11]
Palladium-N-Heterocyclic Carbene (NHC) Catalyst Systems
NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms a very stable bond with palladium, often leading to higher catalyst turnover numbers and frequencies.[12][13]
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts: These are a class of air- and moisture-stable Pd-NHC precatalysts that are highly effective in a variety of cross-coupling reactions.[12][14] They are particularly advantageous for their ease of handling and broad applicability.[15]
Palladacycles
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They contain a stable palladium-carbon σ-bond and are often air- and moisture-stable, making them easy to handle.[16][17]
-
Herrmann's Catalyst: A well-known palladacycle that has been widely used in Heck reactions.[18]
-
Buchwald Palladacycles: A newer generation of palladacycles that show enhanced activity in a broader range of cross-coupling reactions.
Quantitative Performance Comparison
The following tables provide a comparative overview of the performance of different palladium catalysts in key cross-coupling reactions. The data is compiled from various studies to offer a side-by-side comparison. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies.
Suzuki-Miyaura Coupling
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | PCy₃ | K₃PO₄ | Toluene | 100 | 16 | 92 | [19] |
| Pd(dba)₂ / P(t-Bu)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 18 | 98 | [19] |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-Amyl Alcohol | 100 | 1 | 95 | [10] |
| PEPPSI-IPr | IPr | K₃PO₄ | Dioxane | 100 | 2 | 96 | [12] |
Heck Reaction
Table 2: Comparison of Palladium Catalysts for the Heck Reaction of Aryl Bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Et₃N | DMF | 100 | 24 | 85 | [16] |
| Herrmann's Catalyst | P(o-tol)₃ | NaOAc | NMP | 140 | 4 | 95 | [18] |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃ | Dioxane | 100 | 16 | 99 | [9] |
| PEPPSI-IPr | IPr | K₂CO₃ | Dioxane | 120 | 12 | 97 | [12] |
Sonogashira Coupling
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Aryl Bromides.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 6 | 90 | [17] |
| Pd(OAc)₂ / P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | 12 | 95 | [17] |
| PEPPSI-IPr | CuI | K₂CO₃ | Toluene | 100 | 12 | 94 | [12] |
| Pd/C (copper-free) | - | Piperidine | Toluene | 110 | 24 | 88 | [20] |
Buchwald-Hartwig Amination
Table 4: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Aryl Chlorides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 24 | 85 | [1] |
| RuPhos Pd G3 | RuPhos | NaOt-Bu | Toluene | 100 | 1 | 98 | [21] |
| PEPPSI-IPr(NMe₂)₂ | IPr(NMe₂)₂ | K₃PO₄ | t-Amyl Alcohol | 120 | 16 | 99 | [22] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | 18 | 97 | [23] |
Heterogeneous Palladium Catalysts: A Sustainable Alternative
Heterogeneous palladium catalysts, where the palladium is supported on a solid material, offer significant advantages in terms of catalyst separation, recovery, and reusability, aligning with the principles of green chemistry.[7]
Palladium on Carbon (Pd/C): A widely used and commercially available heterogeneous catalyst. It is effective for a range of cross-coupling reactions, although it may sometimes be less active than its homogeneous counterparts.[20]
Palladium Nanoparticles (PdNPs): These have gained significant attention due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity.[20][24] The catalytic activity of PdNPs can be influenced by their size and shape.[20] They can be supported on various materials, including polymers, silica, and magnetic nanoparticles, which facilitates their recovery.[25]
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions using representative palladium catalysts.
Suzuki-Miyaura Coupling using a Buchwald Precatalyst
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
XPhos Pd G3 (1.5 mol%)
-
4-chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
K₃PO₄ (2.0 mmol)
-
t-Amyl alcohol (3 mL)
-
Anhydrous, degassed solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add XPhos Pd G3 (0.015 mmol), 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol).
-
Add anhydrous, degassed t-amyl alcohol (3 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction using a PEPPSI™ Catalyst
Reaction: Coupling of 4-bromoanisole with styrene.
Materials:
-
PEPPSI-IPr (1 mol%)
-
4-bromoanisole (1.0 mmol)
-
Styrene (1.2 mmol)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous dioxane (3 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add PEPPSI-IPr (0.01 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol) to an oven-dried vial.
-
Add anhydrous dioxane (3 mL) and styrene (139 µL, 1.2 mmol).
-
Seal the vial and heat the reaction mixture at 120 °C for the specified time.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Sonogashira Coupling (Copper-Free) using a Homogeneous Catalyst
Reaction: Coupling of iodobenzene with phenylacetylene.
Materials:
-
Pd(OAc)₂ (2 mol%)
-
P(t-Bu)₃ (4 mol%)
-
Iodobenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous dioxane (3 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol) under an inert atmosphere.
-
Add anhydrous dioxane (1 mL) and stir for 10 minutes.
-
Add iodobenzene (112 µL, 1.0 mmol), phenylacetylene (132 µL, 1.2 mmol), and Cs₂CO₃ (651.8 mg, 2.0 mmol).
-
Add the remaining dioxane (2 mL).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination using a Heterogeneous Catalyst
Reaction: Coupling of 4-chloroanisole with morpholine.
Materials:
-
Pd/C (5 mol%)
-
4-chloroanisole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous toluene (3 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add Pd/C (10 wt%, 53.2 mg, 0.05 mmol Pd), 4-chloroanisole (142.6 mg, 1.0 mmol), and NaOt-Bu (134.6 mg, 1.4 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (3 mL) and morpholine (105 µL, 1.2 mmol).
-
Heat the mixture at 100 °C with vigorous stirring.
-
Upon completion, cool the reaction and filter off the catalyst.
-
Wash the catalyst with ethyl acetate.
-
Concentrate the combined filtrates and purify the residue.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles is crucial for rational catalyst design and reaction optimization. The following diagrams, rendered in DOT language, illustrate the generalized mechanisms for the four major cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura Catalytic Cycle
Heck Reaction Catalytic Cycle
Caption: Generalized Heck Reaction Catalytic Cycle
Sonogashira Coupling Catalytic Cycle (with Copper Co-catalyst)
Caption: Generalized Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized Buchwald-Hartwig Amination Cycle
Conclusion
The selection of a palladium catalyst for a cross-coupling reaction is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and practical considerations such as cost and catalyst recovery. While traditional phosphine-based catalysts remain valuable tools, the advent of bulky, electron-rich phosphine ligands, N-heterocyclic carbenes, and advanced precatalysts has significantly expanded the scope and efficiency of these transformations. For applications where sustainability is a key driver, heterogeneous catalysts, particularly palladium nanoparticles, offer a promising avenue. This guide provides a framework for researchers to navigate the diverse landscape of palladium catalysts and make informed decisions to accelerate their research and development endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]
- 4. enamine.net [enamine.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - A Theoretical Study of the Heck Reaction:â N-Heterocyclic Carbene versus Phosphine Ligands - Organometallics - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. datapdf.com [datapdf.com]
- 21. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Building Blocks: Benchmarking 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a molecule. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in a multitude of FDA-approved drugs, valued for its conformational flexibility and its ability to engage in key interactions with biological targets.[1] This guide provides an in-depth technical comparison of 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid , a versatile chiral building block, against other relevant chiral synthons. Through an objective analysis supported by experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Significance of the Chiral Pyrrolidine Moiety
The prevalence of the pyrrolidine ring in pharmaceuticals underscores its importance as a structural motif.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions within the binding pockets of proteins. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. When incorporated into a benzeneboronic acid structure, as in This compound , it becomes a powerful tool for creating complex molecular architectures via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Comparative Framework: Key Chiral Building Blocks
To provide a comprehensive benchmark, we will compare This compound against a selection of other commercially available chiral building blocks that are frequently employed in similar synthetic contexts. These have been chosen based on structural similarity, functional group compatibility, and their utility in creating sp²-sp³ linkages, a common objective in medicinal chemistry.[2]
Our comparative analysis will focus on the following building blocks:
-
4-(1-Boc-piperidin-4-yl)phenylboronic acid: A six-membered ring analogue, offering a different conformational profile.
-
(R)- or (S)-N-Boc-2-phenylpyrrolidine: Lacking the boronic acid functionality, this building block is often used in reactions where the pyrrolidine moiety is introduced via other means, such as nucleophilic substitution or C-H activation.
-
Chiral Amino Alcohols (e.g., (S)-(-)-2-Amino-3-phenyl-1-propanol): These represent a different class of chiral building blocks, often utilized for the synthesis of chiral ligands or as chiral auxiliaries.
The core of our comparison will be a benchmark Suzuki-Miyaura cross-coupling reaction, a ubiquitous and powerful tool for the formation of carbon-carbon bonds.[3][4][5][6][7]
The Suzuki-Miyaura Reaction: A Benchmarking Platform
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[8] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of reactants have made it a staple in organic synthesis.[9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.
References
- 1. enamine.net [enamine.net]
- 2. Enantioselective C(sp2)–C(sp3) Bond Construction by Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. At the Forefront of the Suzuki–Miyaura Reaction: Advances in Stereoselective Cross-Couplings [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing Functional Group Tolerance of Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The reaction's widespread adoption is largely due to its generally mild conditions and broad functional group tolerance.[1][2][3] However, the stability and reactivity of the boronic acid coupling partner, particularly in the presence of various functional groups, can significantly impact reaction efficiency and yield.
This guide provides an in-depth comparison of the functional group tolerance of different boronic acids in the Suzuki-Miyaura reaction. We will delve into the underlying principles governing this tolerance, present a framework for a systematic experimental assessment, and provide actionable protocols and troubleshooting strategies.
The Critical Interplay of Boronic Acid Structure and Reaction Conditions
The success of a Suzuki-Miyaura coupling is not solely dependent on the palladium catalyst and reaction conditions; the inherent properties of the boronic acid play a crucial role. The electronic nature and steric environment of the substituents on the boronic acid, as well as the presence of potentially reactive functional groups, dictate its stability and reactivity.
A key challenge with some boronic acids, especially certain heteroaromatic and electron-deficient derivatives, is their propensity for protodeboronation, where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base.[4] This decomposition pathway competes with the desired cross-coupling, leading to reduced yields.
A Framework for Systematic Assessment of Functional Group Tolerance
To objectively compare the performance of various boronic acids, a standardized experimental approach is essential. The following outlines a model system for such an assessment.
Experimental Design Workflow
Caption: Workflow for the systematic assessment of boronic acid functional group tolerance.
Model Reaction and Boronic Acid Panel
For a robust comparison, a well-defined model reaction is critical. We propose the coupling of 4-bromoacetophenone with a diverse panel of arylboronic acids. The ketone functionality in 4-bromoacetophenone adds a layer of complexity, making it a good test for chemoselectivity.
The panel of boronic acids should encompass a range of electronic and steric properties, as well as functional groups known to be potentially problematic.
Comparative Data on Functional Group Tolerance
The following table summarizes expected outcomes for the coupling of various functionalized phenylboronic acids with 4-bromoacetophenone under standardized conditions. The "Functional Group Compatibility Score" (FGCS) is a qualitative measure (Excellent, Good, Moderate, Poor) based on typical yields and potential side reactions, synthesized from numerous literature reports.[1][5][6] It is important to note that actual yields can be highly dependent on the specific catalyst, ligand, base, and solvent system employed.[4][7]
| Functional Group on Phenylboronic Acid | Representative Boronic Acid | Expected Yield Range (%) | Functional Group Compatibility Score (FGCS) | Potential Issues & Mitigation Strategies |
| Electron-Donating | 4-Methoxyphenylboronic acid | 85-98 | Excellent | Generally robust. |
| Electron-Withdrawing | 4-Trifluoromethylphenylboronic acid | 80-95 | Excellent | Generally robust. |
| Sterically Hindered | 2-Methylphenylboronic acid | 70-90 | Good | May require more active catalysts or higher temperatures. |
| Aldehyde | 4-Formylphenylboronic acid | 60-85 | Good | Potential for side reactions at the aldehyde. Use of milder bases like K₂CO₃ is recommended. |
| Ketone | 4-Acetylphenylboronic acid | 75-95 | Excellent | Generally well-tolerated. |
| Ester | 4-(Methoxycarbonyl)phenylboronic acid | 50-80 | Moderate | Susceptible to hydrolysis under strongly basic conditions. Use of milder bases like KF or CsF can prevent ester cleavage.[8] |
| Nitro | 4-Nitrophenylboronic acid | 70-90 | Good | Generally well-tolerated, though reduction of the nitro group is a potential side reaction with some catalyst systems. |
| Nitrile | 4-Cyanophenylboronic acid | 70-90 | Good | Generally well-tolerated. |
| Amine (Primary) | 4-Aminophenylboronic acid | 20-50 | Poor | The amine can coordinate to the palladium catalyst, leading to inhibition. N-protection (e.g., as an amide or carbamate) is often necessary. |
| Alcohol (Phenol) | 4-Hydroxyphenylboronic acid | 30-60 | Moderate | The acidic proton can interfere with the reaction. O-protection or the use of a stronger base may be required. |
| Heterocycle (N-H) | Indole-5-boronic acid | 40-70 | Moderate | Unprotected N-H groups can inhibit the catalyst.[1] N-protection or specialized catalyst systems can improve yields.[1] |
Detailed Experimental Protocol for Assessment
This protocol provides a standardized method for assessing the functional group tolerance of a panel of boronic acids.
Materials:
-
4-bromoacetophenone
-
Panel of functionalized boronic acids (1.2 equivalents)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials with stir bars
Procedure:
-
Vial Preparation: To a reaction vial, add 4-bromoacetophenone (1.0 equiv), the respective boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(dppf)Cl₂ (0.02 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe to achieve a concentration of 0.1 M with respect to the 4-bromoacetophenone.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir for the designated reaction time (e.g., 12 hours).
-
Workup: After cooling to room temperature, add a known amount of the internal standard. Dilute the mixture with ethyl acetate and filter through a small plug of silica gel, eluting with additional ethyl acetate.
-
Analysis: Concentrate the filtrate and analyze the crude product by ¹H NMR to determine the yield based on the integration of product peaks relative to the internal standard.
Overcoming Functional Group Intolerance: Advanced Strategies
When faced with a challenging substrate, several strategies can be employed to improve reaction outcomes.
The Role of Boronic Acid Derivatives
For boronic acids that are prone to decomposition, converting them to more stable derivatives can be highly effective.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable to storage and handling than the corresponding boronic acids.[9] They are often used for unstable boronic acids, such as some heteroaryl derivatives.
-
Trifluoroborate Salts (KHF₂): These salts are highly stable, crystalline solids that are resistant to protodeboronation.[10] They slowly release the boronic acid under the reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling strategies.
Logical Flow for Troubleshooting
Caption: A decision-making workflow for troubleshooting challenging Suzuki-Miyaura reactions.
Conclusion
The functional group tolerance of boronic acids in Suzuki-Miyaura cross-coupling is a multifaceted issue influenced by the inherent stability of the boronic acid and the specific reaction conditions. A systematic approach to assessing this tolerance, as outlined in this guide, can provide valuable insights for reaction optimization and the development of robust synthetic routes. By understanding the potential pitfalls associated with certain functional groups and employing advanced strategies such as the use of boronic acid derivatives and carefully selected reaction conditions, researchers can harness the full potential of this powerful C-C bond-forming reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist’s Guide to Evaluating the Performance of Heteroaryl Boronic Acids in Drug Development
Introduction: The Strategic Imperative of Heteroaryl Boronic Acids
In the landscape of modern medicinal chemistry, heteroaromatic motifs are indispensable structural units. Their incorporation into small molecules allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target engagement, ultimately shaping the pharmacokinetic and pharmacodynamic profile of a drug candidate. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds to introduce these vital fragments.[1][2] At the heart of this transformation lies the organoboron reagent, most commonly the boronic acid.
The journey of boronic acids from niche reagents to blockbuster pharmacophores has been remarkable. The clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®) for treating multiple myeloma demystified early concerns about boron's toxicity and showcased its potential.[3][4][5][6][7][8] Today, several FDA-approved drugs, including ixazomib and vaborbactam, feature a boronic acid moiety, underscoring its acceptance and utility.[4][5][7]
However, for the drug development professional, not all boronic acids are created equal. Heteroaryl boronic acids, in particular, present a unique set of challenges and opportunities. Their performance is not absolute but is dictated by a complex interplay of inherent stability, electronic nature, and reaction conditions. This guide provides a comparative framework for evaluating these critical reagents, moving beyond catalog specifications to offer field-proven insights and robust experimental protocols.
The Core Challenge: Understanding the Instability of Heteroaryl Boronic Acids
The primary obstacle in the widespread use of heteroaryl boronic acids is their inherent instability. Unlike many of their robust aryl counterparts, the C–B bond in heteroaryl systems is often susceptible to cleavage under common storage and reaction conditions. This instability manifests primarily through two pathways: protodeboronation and oxidation.
-
Protodeboronation: This is the most prevalent decomposition pathway, involving the cleavage of the C–B bond by a proton source (often residual water or acidic impurities) to yield the corresponding heteroarene.[9] This process is particularly accelerated by heat and the basic conditions typical of Suzuki-Miyaura couplings, leading to reduced yields and the formation of difficult-to-remove byproducts.
-
Oxidation: The C–B bond can also be susceptible to oxidative cleavage, converting the boronic acid into a phenol-like hydroxylated heterocycle.
The electronic nature of the heteroaryl ring is a key determinant of stability. Electron-deficient heterocycles (e.g., pyridine, pyrimidine) and certain isomers, such as 2-substituted pyridines (the "2-pyridyl problem"), are notoriously unstable due to the influence of the adjacent heteroatom.[9][10][11]
Caption: Key decomposition pathways for heteroaryl boronic acids.
A Comparative Analysis of Heteroarylboron Reagents
To mitigate the stability issues of free boronic acids, several more robust alternatives have been developed. The choice of reagent is a critical experimental decision that directly impacts reaction efficiency, reproducibility, and scalability. The three main classes of reagents—boronic acids, boronic esters, and trifluoroborates—each present a distinct profile of advantages and disadvantages.
| Feature | Heteroaryl Boronic Acids | Heteroarylboronic Esters (Pinacol, MIDA) | Potassium Heteroaryltrifluoroborates |
| Stability | Low to Moderate; susceptible to protodeboronation.[9][11] | High ; Pinacol esters are more stable than acids. MIDA esters are exceptionally bench-stable.[11][12] | Very High ; Crystalline, air- and moisture-stable solids.[9][13] |
| Ease of Handling | Often require storage under inert atmosphere at low temperatures. | Easy to handle, often free-flowing solids. MIDA boronates are particularly user-friendly.[11] | Crystalline solids, easy to weigh and handle in air. |
| Reactivity | High intrinsic reactivity but can be diminished by in-situ decomposition. | Requires in-situ hydrolysis to the active boronic acid. MIDA esters provide "slow release".[11][12] | Requires specific activation conditions, often slower to enter the catalytic cycle than boronic acids. |
| Solubility | Variable, can be poor in common organic solvents. | Generally good solubility in organic solvents. | Soluble in polar solvents; requires biphasic conditions for many couplings. |
| Purification | Can be challenging due to amphoteric nature and instability. | Readily purified by standard techniques (chromatography, crystallization). | Easily purified by recrystallization. |
| Cost/Availability | Widely available but can be expensive for unstable derivatives. | Broad commercial availability. MIDA boronates are becoming more common. | Readily prepared from boronic acids/esters; good availability. |
Expert Insight: The development of N-methyliminodiacetic acid (MIDA) boronates represents a significant breakthrough for handling notoriously unstable heteroaryl boronic acids.[11][12] These reagents act as protecting groups, remaining inert on the benchtop and during initial reaction setup. Under the aqueous basic conditions of the Suzuki-Miyaura coupling, they hydrolyze in a slow, controlled manner, releasing the reactive boronic acid in situ. This "slow-release" mechanism maintains a low, steady concentration of the unstable intermediate, favoring productive cross-coupling over decomposition.[11]
Mastering Performance in the Suzuki-Miyaura Cross-Coupling
The ultimate test of a heteroaryl boronic acid's performance is its efficiency in the Suzuki-Miyaura reaction. Success hinges on navigating the catalytic cycle effectively, where transmetalation is often the rate-limiting and most challenging step for these substrates.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimization. The process involves three key stages: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the heteroaryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Factors Influencing Reactivity
-
Electronic Nature of the Heterocycle: This is the most critical factor.
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally excellent coupling partners. Their electron-rich nature facilitates the transmetalation step.[9]
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are more challenging. The electron-withdrawing character of the ring slows transmetalation. Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst.[9]
-
-
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is crucial. For challenging couplings involving heteroaryl boronic acids, electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often required. These ligands promote the oxidative addition and reductive elimination steps and stabilize the catalytic species.[9]
-
Base and Solvent: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[13] Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The choice of solvent (e.g., dioxane, THF, toluene, often with water) influences the solubility of the reagents and the rates of the catalytic steps.
Comparative Performance Data
The following table provides representative yield data for the coupling of various heteroaryl boronic acids with a common electrophile (4-bromoanisole) under standardized conditions, illustrating the impact of the heteroaryl ring structure.
| Heteroaryl Boronic Acid | Class | Typical Yield (%) | Key Considerations |
| 3-Thienylboronic acid | π-Rich | 85 - 95% | Generally high reactivity and stability. |
| 2-Furanylboronic acid | π-Rich | 80 - 90% | Highly reactive but can be prone to decomposition. |
| 3-Pyridinylboronic acid | π-Deficient | 70 - 85% | Moderately reactive; less prone to catalyst inhibition than the 2-isomer. |
| 4-Pyridinylboronic acid | π-Deficient | 70 - 85% | Similar reactivity to the 3-isomer. |
| 2-Pyridinylboronic acid | π-Deficient | 30 - 60% | The "2-pyridyl problem": low stability and strong catalyst inhibition.[9][10] Often requires specialized ligands or use of a stable surrogate (MIDA ester, trifluoroborate). |
Yields are illustrative and can vary significantly with optimization of reaction conditions.
A Practical Guide to Experimental Evaluation
To objectively compare the performance of different heteroarylboron reagents, a standardized experimental workflow is essential. This ensures that variations in yield and purity are attributable to the reagent itself, not inconsistencies in the procedure.
General Workflow for Performance Evaluation
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
